molecular formula C49H73N13O11 B10827835 NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Katalognummer: B10827835
Molekulargewicht: 1020.2 g/mol
InChI-Schlüssel: IIVCDBIBOGOXBU-NXDMJTDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is a useful research compound. Its molecular formula is C49H73N13O11 and its molecular weight is 1020.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C49H73N13O11

Molekulargewicht

1020.2 g/mol

IUPAC-Name

(2R)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,5S,8S,11S,13Z,16S)-16-amino-2-[3-(diaminomethylideneamino)propyl]-8-(hydroxymethyl)-5-(2-methylpropyl)-3,6,9,17-tetraoxo-1,4,7,10-tetrazacycloheptadec-13-ene-11-carbonyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C49H73N13O11/c1-28(2)23-36-45(69)61-38(27-63)46(70)58-34(14-6-5-13-32(51)41(65)56-35(44(68)59-36)16-9-21-54-49(52)53)43(67)57-33(15-7-8-20-50)42(66)55-26-40(64)62-22-10-17-39(62)47(71)60-37(48(72)73)25-29-18-19-30-11-3-4-12-31(30)24-29/h3-6,11-12,18-19,24,28,32-39,63H,7-10,13-17,20-23,25-27,50-51H2,1-2H3,(H,55,66)(H,56,65)(H,57,67)(H,58,70)(H,59,68)(H,60,71)(H,61,69)(H,72,73)(H4,52,53,54)/b6-5-/t32-,33-,34-,35-,36-,37+,38-,39-/m0/s1

InChI-Schlüssel

IIVCDBIBOGOXBU-NXDMJTDOSA-N

Isomerische SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C/C=C\C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)O)CO

Kanonische SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CC=CCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)O)CO

Herkunft des Produkts

United States

Foundational & Exploratory

Structure-Activity Relationship of Macrocyclic Apelin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apelin is an endogenous peptide that acts as the ligand for the G protein-coupled receptor APJ (also known as APLNR).[1][2][3] The apelin/APJ system is a critical regulator of various physiological processes, most notably in the cardiovascular system, where it plays a key role in regulating blood pressure, cardiac contractility, and angiogenesis.[2][4] Native apelin peptides exist in various isoforms (e.g., apelin-13, apelin-36), but their therapeutic potential is limited by a short plasma half-life due to rapid proteolytic degradation.[5][6] To overcome this limitation, researchers have focused on developing more stable analogs. Macrocyclization, the process of creating a cyclic structure within the peptide, has emerged as a highly effective strategy to enhance enzymatic stability while maintaining or even improving receptor affinity and potency.[5][6][7] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of these macrocyclic apelin analogs, detailing their signaling pathways, quantitative activity data, and the experimental protocols used for their evaluation.

Apelin Receptor (APJ) Signaling Pathways

Activation of the APJ receptor by an apelin analog initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. Understanding these pathways is crucial for interpreting the functional data of novel analogs and for designing ligands with specific, desired signaling profiles (biased agonism).

  • G Protein-Dependent Signaling: The APJ receptor primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9] It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), causing an intracellular release of Ca2+ and activation of Protein Kinase C (PKC).[8][10] This subsequently activates downstream pathways like the PI3K/Akt and ERK/MAPK pathways, which are essential for processes like cell proliferation, survival, and migration.[4][8][10] In endothelial cells, APJ can also activate Gα13, leading to the activation of the transcription factor MEF2, which is important for cardiovascular development.[10][11]

  • G Protein-Independent Signaling (β-Arrestin Pathway): Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[8][10] β-arrestin recruitment not only desensitizes G protein signaling but also triggers receptor internalization and can initiate its own distinct signaling cascades.[8] The development of biased agonists, which preferentially activate either G protein or β-arrestin pathways, is a key goal in apelin drug discovery.[7][12]

APJ_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm APJ APJ Receptor Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq Ga13 Gα13 APJ->Ga13 GRK GRK APJ->GRK Phosphorylation AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates HDAC HDAC4/5 (Cytoplasmic Translocation) Ga13->HDAC Activates bArrestin β-Arrestin bArrestin->APJ Internalization Receptor Internalization bArrestin->Internalization GRK->bArrestin Recruitment cAMP ↓ cAMP AC->cAMP PI3K PI3K PLC->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Analog Macrocyclic Apelin Analog Analog->APJ Binds

Caption: Apelin Receptor (APJ) Signaling Pathways.

Core Structure-Activity Relationships

Systematic modification of the apelin-13 peptide sequence through macrocyclization has yielded crucial insights into the structural requirements for high-affinity binding and potent, selective receptor activation.

Impact of Macrocyclization Strategy

The primary goal of macrocyclization is to constrain the peptide's conformation into a more bioactive state and to protect it from enzymatic degradation. Studies have shown that both the position and the chemical nature of the cyclic linker are critical determinants of activity.

  • Macrocycle Position and Size: Systematic exploration of different positions within the apelin-13 sequence for cyclization has revealed that certain positions are more favorable than others.[6] For instance, cyclization involving the RPRL motif has been shown to be important for maintaining high affinity.[7] The size of the macrocycle also plays a significant role in ligand binding and can modulate both blood pressure and cardiac performance.[5]

  • Linker Chemistry: The type of chemical bond used to form the macrocycle impacts the analog's properties.

    • Olefin Linkers (Ring-Closing Metathesis): This is a common strategy, and analogs with an olefin bond in the linker show high binding affinity.[13]

    • Saturated Linkers: Hydrogenation of the olefin bond to create a saturated linker often has minimal impact on the biological profile, suggesting the double bond itself is not critical for binding.[13]

    • Amide Linkers: In contrast, introducing an amide bond into the linker can be detrimental to binding affinity.[13]

Role of N- and C-Terminal Residues

Modifications at the termini of the macrocyclic peptide are critical for modulating receptor interaction and signaling bias.

  • N-Terminus: The N-terminal portion of the peptide plays an important role in ligand binding.[5] For example, pyroglutamate (pGlu) modification at the N-terminus can enhance stability and potency.[3][14]

  • C-Terminus: The C-terminal aromatic residue is a key determinant for both APJ interaction and β-arrestin recruitment.[1] Truncation of the C-terminal Pro-Phe residues can be tolerated without a significant loss of binding or potency in some analogs.[13] Incorporating unnatural amino acids, such as Tyr(OBn), at the C-terminus has been shown to increase affinity.[13]

Biased Agonism

A major finding from SAR studies is that structural modifications can create "biased agonists" that selectively activate one signaling pathway over another. For example, the macrocyclic analog MM07 was characterized as a Gαi-biased agonist, effectively activating the G-protein pathway with minimal β-arrestin recruitment.[7] More recently, size-reduced macrocyclic analogs have been developed that show a negative bias for the Gα12 pathway while maintaining potent Gαi activation and β-arrestin recruitment, leading to sustained cardiac effects.[15] This ability to fine-tune the signaling profile is a significant advantage for developing therapeutics with improved efficacy and reduced side effects.

SAR_Logic cluster_modification Structural Modification cluster_outcome Pharmacological Outcome Macrocycle Macrocycle (Position, Size, Linker) Affinity Binding Affinity (Ki) Macrocycle->Affinity Potency Functional Potency (EC50) Macrocycle->Potency Stability Plasma Stability (t1/2) Macrocycle->Stability N_Terminus N-Terminus (pGlu, Truncation) N_Terminus->Affinity N_Terminus->Potency C_Terminus C-Terminus (Aromatic Residue, Truncation) C_Terminus->Affinity Bias Signaling Bias (G-protein vs. β-arrestin) C_Terminus->Bias

Caption: Logic of Structure-Activity Relationship (SAR) Modifications.

Quantitative Data Summary

The following tables summarize key quantitative data for representative macrocyclic apelin analogs compared to the native apelin-13 peptide.

Table 1: Binding Affinities of Macrocyclic Apelin Analogs at the APJ Receptor

CompoundDescriptionBinding Affinity (Ki, nM)Reference
Apelin-13Endogenous Ligand8.3[16]
[Pyr¹]-Apelin-13N-terminally modified~1.0 - 14.4[3][16]
Analog 15 (Trân et al.)Macrocyclic (Systematic scan)0.15[5][6]
Analog 1 (Trân et al., 2022)Macrocyclic (Olefin linker)3.0[13]
Analog 2 (Trân et al., 2022)Macrocyclic (Saturated linker)4.3[13]
Analog 3 (Trân et al., 2022)Macrocyclic (Amide linker)86[13]
Analog 39 (Trân et al., 2022)Size-reduced macrocycle0.6[15]
Analog 40 (Trân et al., 2022)Size-reduced macrocycle5.6[15]

Table 2: Functional Potency of Macrocyclic Apelin Analogs

CompoundAssayPotency (EC₅₀, nM)Reference
Apelin-13cAMP Inhibition0.37[17]
Analog 39 (Trân et al., 2022)Gαi1 Activation0.8[15]
Analog 39 (Trân et al., 2022)β-arrestin2 Recruitment31[15]
Elabela(19-32)Gαi1 Activation8.6[17]
Elabela(19-32)β-arrestin-2 Recruitment166[17]
AzelapragApelin Receptor Agonist0.32[17]

Table 3: Plasma Stability of Macrocyclic Apelin Analogs

CompoundPlasma Half-life (t₁/₂)Reference
Apelin-13< 1 min[15]
[Pyr¹]-Apelin-1324 min (rat plasma)[5][6]
Macrocyclic Analogs (general)> 3 hours (rat plasma)[5][6]
Analog 15 (Trân et al.)6.8 hours[5][6]
Analog 1 (Trân et al., 2022)4.0 hours[13]
Analog 40 (Trân et al., 2022)3.7 hours[15]

Experimental Protocols

The characterization of macrocyclic apelin analogs involves a series of standardized chemical and pharmacological assays.

Synthesis of Macrocyclic Analogs

The synthesis typically follows a multi-step process involving solid-phase synthesis and a key macrocyclization step.

  • Linear Peptide Synthesis: The precursor linear peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a resin support (e.g., Wang resin).[5][13] Unnatural amino acids required for the cyclization (e.g., allylglycine for metathesis) are incorporated during this stage.[13]

  • On-Resin Macrocyclization: The cyclization reaction is often performed while the peptide is still attached to the solid support. A common method is ring-closing metathesis (RCM) using a catalyst like the Hoveyda-Grubbs second-generation catalyst.[5] This reaction is typically performed in a suitable solvent (e.g., dichloroethane) and may be assisted by microwave irradiation to improve efficiency.[5]

  • Cleavage and Deprotection: The cyclized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude macrocyclic peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.

Receptor Binding Assays

These assays determine the affinity of the analogs for the APJ receptor.

  • Membrane Preparation: Cell membranes are prepared from cells stably or transiently expressing the human APJ receptor (e.g., HEK293 or CHO-K1 cells).[16]

  • Competitive Binding: A fixed concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the macrocyclic analog).[16][18]

  • Incubation and Separation: The reaction is incubated at a set temperature (e.g., 30°C) for a specific time (e.g., 2 hours) to reach equilibrium.[16] The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration of analog that inhibits 50% of specific radioligand binding) is determined and can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

These assays measure the ability of the analogs to activate specific downstream signaling pathways.

  • cAMP Accumulation Assay:

    • APJ-expressing cells (e.g., CHO-K1) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of varying concentrations of the apelin analog.[9][19]

    • Since APJ couples to Gαi, agonist activation will inhibit forskolin-induced cAMP accumulation.[9][19]

    • The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]

    • Data are plotted to determine the EC₅₀ value for cAMP inhibition.

  • β-Arrestin Recruitment Assay:

    • A specialized cell line is used, often employing an enzyme fragment complementation system (e.g., DiscoveRx PathHunter). In this system, the APJ receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment.

    • Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating an active enzyme.

    • A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).[20]

    • The signal intensity is directly proportional to the extent of β-arrestin recruitment.

    • Dose-response curves are generated to determine the EC₅₀ for β-arrestin recruitment.[15]

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation SPPS 1. Linear Peptide Synthesis (SPPS) Cyclize 2. On-Resin Macrocyclization (RCM) SPPS->Cyclize Cleave 3. Cleavage & Deprotection Cyclize->Cleave HPLC 4. Purification (RP-HPLC) Cleave->HPLC Binding 5. Binding Assay (Ki determination) HPLC->Binding cAMP 6a. G-Protein Assay (cAMP Inhibition) Binding->cAMP Functional Characterization Arrestin 6b. β-Arrestin Assay (Recruitment) Binding->Arrestin Functional Characterization Stability 7. In Vitro/Vivo Stability Assay cAMP->Stability Lead Candidate Arrestin->Stability Lead Candidate

Caption: General Workflow for Synthesis and Evaluation of Analogs.

Conclusion

The structure-activity relationship of macrocyclic apelin analogs is a rich and evolving field. Macrocyclization has proven to be a successful strategy for overcoming the inherent instability of the native apelin peptide, leading to analogs with significantly improved plasma half-lives, high receptor affinity, and potent biological activity.[5][6] Key structural determinants of activity include the position and chemistry of the macrocyclic linker and the nature of the N- and C-terminal residues.[1][5][13] Furthermore, SAR studies have enabled the development of biased agonists that can selectively engage specific signaling pathways, offering a sophisticated approach to designing novel therapeutics for cardiovascular diseases and other conditions where the apelin/APJ system is a key regulator.[7][15] These stabilized and functionally selective macrocyclic compounds represent invaluable pharmacological tools for further exploring the therapeutic potential of the apelinergic system.[1]

References

An In-depth Technical Guide to the Signaling Pathway of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is not extensively documented in publicly available scientific literature. This guide is based on the analysis of a structurally near-identical peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), which is a potent, well-characterized agonist for the Apelin Receptor (APJ). The APJ receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, most notably cardiovascular function. The signaling pathways and experimental data presented are therefore attributed to this validated analogue.

Core Signaling Pathway Analysis

The Apelin Receptor (APJ), also known as APJ Angiotensin Receptor-Like 1, is the target for the endogenous peptide ligands Apelin and Elabela/Toddler. Upon binding of an agonist like the peptide , the receptor primarily couples to the inhibitory G-protein subunit, Gαi. This initiates a signaling cascade that plays a crucial role in cellular responses.

Primary Signaling Cascade (Gαi-dependent):

  • Agonist Binding: The peptide binds to the extracellular domain of the APJ receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o).

  • G-Protein Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase (AC): The dissociated Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).

    • Reduction in cAMP Levels: The inhibition of AC leads to a decrease in intracellular cAMP concentration.

    • PKA Inactivity: With reduced cAMP levels, Protein Kinase A (PKA) remains in its inactive state, thereby reducing the phosphorylation of its downstream targets.

  • Signal Termination: The intrinsic GTPase activity of the Gαi subunit hydrolyzes GTP back to GDP, leading to its re-association with the Gβγ dimer and termination of the signal.

Secondary Signaling Pathway (β-Arrestin-dependent): In addition to G-protein coupling, agonist binding can also promote the phosphorylation of the APJ receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).

APJ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Peptide Peptide Agonist (NH2-c[...]-D-2Nal) APJ APJ Receptor Peptide->APJ Binds G_protein Gi/o Protein (αβγ) APJ->G_protein Activates beta_Arrestin β-Arrestin APJ->beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Response Cellular Response (e.g., Cardiovascular Effects) PKA->Response Modulates Internalization Receptor Internalization & G-protein Independent Signaling beta_Arrestin->Internalization Mediates

Caption: APJ Receptor Signaling via Gαi and β-Arrestin Pathways.

Quantitative Data Summary

The following table summarizes the pharmacological data for the analogue compound NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal). This data provides key metrics for receptor binding affinity and functional potency in activating downstream signaling pathways.

ParameterValueDescription
Binding Affinity (Ki) 0.6 nMThe inhibition constant for binding to the APJ receptor, indicating high-affinity interaction.[1]
Gαi1 Activation (EC50) 0.8 nMThe concentration of the peptide that produces 50% of the maximal activation of the Gαi1 protein.[1]
β-Arrestin2 Recruitment (EC50) 31 nMThe concentration of the peptide that produces 50% of the maximal recruitment of β-arrestin2.[1]

This data indicates that the peptide is a potent agonist with a preference for the G-protein activation pathway over β-arrestin recruitment (a phenomenon known as biased agonism).

Detailed Experimental Protocols

The characterization of a novel peptide agonist for a GPCR like APJ involves several key in vitro assays. Below are detailed methodologies for determining binding affinity and functional activity.

This assay measures the affinity of the test peptide by quantifying its ability to compete with a known radiolabeled ligand for binding to the APJ receptor.[2][3][4]

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).

    • Radioligand: e.g., [125I]-Apelin-13.

    • Test Peptide: NH2-c[...]-K-G-P-(D-2Nal) at various concentrations.

    • Non-specific competitor: A high concentration of unlabeled Apelin-13 (e.g., 1 µM).

    • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific competitor (for non-specific binding), or 50 µL of the test peptide at various dilutions.

    • Add 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

    • Initiate the binding reaction by adding 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg). The final volume is 250 µL.[3]

    • Incubate the plate for a defined period (e.g., 90 minutes) at room temperature with gentle agitation to reach equilibrium.[3]

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 4 x 200 µL of 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.[3]

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

This assay measures the ability of the agonist to activate the Gαi pathway, resulting in a decrease in intracellular cAMP levels.[5][6][7]

  • Materials:

    • A cell line expressing the APJ receptor (e.g., CHO-K1 cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test Peptide at various concentrations.

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based kits).[5][6][8]

  • Protocol:

    • Plate the cells in a 96-well or 384-well plate and grow to confluence.

    • Starve the cells of serum for several hours before the assay.

    • Aspirate the culture medium and pre-incubate the cells with the test peptide at various concentrations in assay buffer for 15-30 minutes.

    • Stimulate the cells by adding a fixed concentration of forskolin to all wells (except the basal control) to induce cAMP production.

    • Incubate for a further 30 minutes at 37°C.[7]

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Plot the cAMP levels against the log concentration of the test peptide.

    • Calculate the EC50 value (the concentration of the peptide that causes a 50% inhibition of the forskolin-stimulated cAMP production) using a sigmoidal dose-response curve fit.

Binding_Assay_Workflow start Start prep_plate Prepare 96-well Plate: - Test Peptide Dilutions - Radioligand ([L]) - Non-specific Control start->prep_plate add_membranes Add APJ-expressing Cell Membranes prep_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Vacuum Filtration (Separates Bound from Free [L]) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze end_node End analyze->end_node

References

In Vivo Stability of Novel Cyclic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the in vivo stability of the novel cyclic peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal). While specific data for this peptide is not publicly available, this document outlines the established principles and state-of-the-art techniques used for analogous cyclic peptides, offering a robust framework for its evaluation.

Introduction to In Vivo Peptide Stability

The therapeutic potential of peptides is often limited by their short in vivo half-life, primarily due to enzymatic degradation and rapid renal clearance.[1] Cyclization is a key strategy to enhance peptide stability by creating a more rigid structure that is less susceptible to proteolysis.[2][3] The unique structure of cyclic peptides can confer enhanced biological activity compared to their linear counterparts.[4] The in vivo stability of a peptide therapeutic is a critical parameter that influences its dosing regimen, efficacy, and overall clinical success.

Strategies to improve the in vivo half-life of peptides include the introduction of non-canonical amino acids, lipidation, PEGylation, or modification to promote binding to serum proteins like albumin.[5][6][7]

Experimental Protocols for In Vivo Stability Assessment

A systematic approach is required to accurately determine the in vivo stability and pharmacokinetic profile of a novel peptide.

The choice of animal model is crucial and typically depends on the therapeutic target and the specific questions being addressed. Common models for pharmacokinetic studies include rats (e.g., Sprague-Dawley) and mice.

  • Administration: The peptide can be administered via various routes, including intravenous (i.v.) bolus injection or infusion, subcutaneous (s.c.), or intraperitoneal (i.p.) injection. The chosen route should align with the intended clinical application.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. For example, samples might be collected at 2, 5, 15, 30, 60, 120, 240, and 480 minutes. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation at 4°C and stored at -80°C until analysis.

LC-MS/MS is the gold standard for quantifying peptides in biological matrices due to its high sensitivity, selectivity, and accuracy.[8]

  • Sample Preparation:

    • Protein Precipitation: A common first step to remove high-abundance plasma proteins. This can be achieved using organic solvents like acetonitrile or acids such as trichloroacetic acid.[8]

    • Solid-Phase Extraction (SPE): Often used for further cleanup and concentration of the peptide analyte.[8]

  • LC Separation:

    • A C18 reversed-phase column is typically used for peptide separation.[8]

    • A gradient elution with mobile phases consisting of water and acetonitrile, both containing an ion-pairing agent like formic acid (0.1%), is employed to achieve efficient separation.[8]

  • MS/MS Detection:

    • Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

    • Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for the target peptide and an internal standard are monitored. This provides high selectivity and reduces matrix interference.[4]

  • Calibration Curve: A calibration curve is generated by spiking known concentrations of the peptide into blank plasma. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration.

  • Pharmacokinetic Parameters: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Half-life (t½): The time required for the plasma concentration of the peptide to decrease by half.

    • Area Under the Curve (AUC): Represents the total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical pharmacokinetic profile for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) for illustrative purposes.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3, Mean ± SD)

ParameterIntravenous (1 mg/kg)Subcutaneous (5 mg/kg)
t½ (min) 120 ± 15240 ± 30
AUC (ng·min/mL) 50000 ± 4500150000 ± 12000
CL (mL/min/kg) 10 ± 1.2N/A
Vd (L/kg) 1.5 ± 0.2N/A
Cmax (ng/mL) 850 ± 70450 ± 50
Tmax (min) 230
Bioavailability (%) N/A60

Table 2: In Vitro Plasma Stability in Different Species

SpeciesHalf-life (min) at 37°C
Human > 480
Rat 360
Mouse 240

Visualizations

G cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase cluster_2 Data Interpretation A Peptide Administration (e.g., IV, SC) B Serial Blood Sampling A->B C Plasma Preparation (Centrifugation) B->C D Sample Preparation (Protein Precipitation, SPE) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Pharmacokinetic Modeling F->G H Parameter Calculation (t½, AUC, CL) G->H

Workflow for in vivo peptide stability analysis.

Assuming the "R-L-S" motif could interact with cell surface receptors like integrins, a potential signaling pathway is depicted below.

G Peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Integrin Integrin Receptor Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Cellular Responses (e.g., Proliferation, Migration) ERK->Downstream

Hypothetical integrin-mediated signaling pathway.

Conclusion

The in vivo stability of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is a critical determinant of its potential as a therapeutic agent. This guide has outlined the standard experimental and analytical methodologies required for a thorough evaluation of its pharmacokinetic profile. While specific data on this peptide is not yet in the public domain, the protocols described herein provide a robust framework for its investigation. The inherent stability advantages of cyclic peptides suggest a promising outlook for this and similar molecules in drug development.[2]

References

The Pharmacokinetics of Novel Macrocyclic Apelin Agonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin/APJ system has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Apelin, the endogenous ligand for the G protein-coupled receptor APJ, exhibits beneficial effects such as vasodilation, positive inotropy, and regulation of glucose metabolism.[1][2] However, the therapeutic potential of native apelin peptides is limited by their short in vivo half-life, primarily due to rapid enzymatic degradation.[3] This has driven the development of novel, more stable apelin receptor agonists, with a particular focus on macrocyclic peptides. Macrocyclization confers conformational rigidity and resistance to proteolysis, leading to significantly improved pharmacokinetic profiles.[4][5]

This technical guide provides a comprehensive overview of the pharmacokinetics of these novel macrocyclic apelin agonists. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and an understanding of the underlying signaling pathways to facilitate further research and development in this exciting field.

Apelin Receptor Signaling Pathways

Activation of the apelin receptor (APJ) by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi) and can also signal through β-arrestin pathways.[1][6] The specific signaling cascade activated can be influenced by the nature of the agonist, leading to the concept of biased agonism, where an agonist preferentially activates one pathway over another.[7]

The Gαi pathway is generally associated with the desirable therapeutic effects of apelin, such as increased cardiac contractility and vasodilation, mediated through downstream effectors like phosphatidylinositol 3-kinase (PI3K)/Akt and endothelial nitric oxide synthase (eNOS).[2][6] Conversely, the β-arrestin pathway is often linked to receptor desensitization and internalization, which can lead to tachyphylaxis.[4] Therefore, the development of Gαi-biased macrocyclic apelin agonists is a key strategy in the field.

Below are diagrams illustrating the key signaling pathways activated by apelin receptor agonists.

Apelin_Receptor_Signaling APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activation beta_arrestin β-Arrestin APJ->beta_arrestin PI3K PI3K G_protein->PI3K ERK ERK1/2 beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Agonist Macrocyclic Apelin Agonist Agonist->APJ Binding

Apelin Receptor Signaling Pathways

Quantitative Pharmacokinetic Data

A primary goal in the development of macrocyclic apelin agonists is to improve their pharmacokinetic properties compared to native apelin peptides. The following tables summarize key in vivo pharmacokinetic parameters for several novel macrocyclic apelin agonists from studies in rats.

Table 1: In Vivo Pharmacokinetic Parameters of Macrocyclic Apelin-13 Analogues in Rats [1][3]

CompoundAdministration Route & DoseAUC (minmg/mL)t1/2 (min)Clearance (mL/kgmin)
[Pyr1]-Apelin-13IV Bolus (3 mg/kg)0.0002 ± 0.0001< 1> 100
Analogue 39IV Bolus (3 mg/kg)-242.29
Analogue 40IV Bolus (3 mg/kg)-2200.34
Analogue 47IV Bolus (3 mg/kg)0.13 ± 0.0120 ± 123 ± 2
Analogue 53IV Bolus (3 mg/kg)0.12 ± 0.0326 ± 127 ± 7

Table 2: In Vitro Plasma Stability of Macrocyclic Apelin-13 Analogues [4][5]

CompoundSpeciesHalf-life (t1/2)
[Pyr1]-Apelin-13Rat24 min
Macrocyclic AnaloguesRat> 3 h
Analogue 15Rat6.8 h

Table 3: Pharmacokinetic Parameters of Non-Peptide Apelin Agonist BMS-986224 in Rats [6]

CompoundAdministration RouteKey Findings
BMS-986224OralOrally bioavailable with sustained efficacy.
BMS-986224SubcutaneousIncreased stroke volume and cardiac output to levels seen in healthy animals.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of macrocyclic apelin agonist pharmacokinetics.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of novel macrocyclic apelin agonists following intravenous administration in rats.

Animal Model: Male Sprague-Dawley rats.[1][3]

Experimental Procedure:

  • Animal Preparation: Rats are anesthetized, and the jugular vein is cannulated for drug administration and blood sampling.[8]

  • Drug Formulation and Administration: The macrocyclic apelin agonist is dissolved in a suitable vehicle (e.g., saline) and administered as an intravenous (IV) bolus, typically at a dose of 3 mg/kg.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5, 10, 15, 20, 30, 60, 120, and 240 minutes).[1] Blood is drawn into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.[8]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[9]

  • Bioanalysis: The concentration of the macrocyclic apelin agonist in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][10]

Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t1/2), and clearance are calculated from the plasma concentration-time data.[1][3]

In_Vivo_PK_Workflow A Animal Preparation (Anesthesia, Cannulation) B Drug Administration (IV Bolus) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Analysis E->F

In Vivo Pharmacokinetic Study Workflow
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of novel macrocyclic apelin agonists for the apelin receptor.

Materials:

  • Membrane preparations from cells expressing the apelin receptor (e.g., CHO-K1 cells) or tissue homogenates (e.g., human left ventricle).[11][12]

  • Radioligand: [125I]-[Pyr1]apelin-13.[3]

  • Unlabeled competitor ligands (novel macrocyclic apelin agonists).

  • Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).[11]

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Assay Plate (Membranes, Radioligand, Competitor) B Incubate to Equilibrium A->B C Filter and Wash B->C D Measure Radioactivity C->D E Data Analysis (IC50 -> Ki) D->E

Radioligand Binding Assay Workflow
β-Arrestin Recruitment Assay (BRET-based)

Objective: To assess the ability of novel macrocyclic apelin agonists to promote the recruitment of β-arrestin to the apelin receptor, a measure of G protein-independent signaling.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the proximity of two proteins. The apelin receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[7][13] Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Procedure:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the Rluc8-tagged apelin receptor and the Venus-tagged β-arrestin.[13]

  • Assay Preparation: Transfected cells are harvested and plated in a 96-well microplate.

  • Agonist Stimulation: Cells are stimulated with varying concentrations of the novel macrocyclic apelin agonists.

  • Substrate Addition: The BRET substrate (e.g., coelenterazine h) is added to each well.

  • Signal Detection: The luminescence emissions from the donor (Rluc8) and the acceptor (Venus) are measured simultaneously using a microplate reader equipped with appropriate filters.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The net BRET is the difference between the BRET ratio in the presence and absence of the agonist. Dose-response curves are generated by plotting the net BRET against the log concentration of the agonist to determine the EC50 and Emax values.[14]

BRET_Assay_Workflow A Cell Transfection (APJ-Rluc8, Venus-β-arrestin) B Cell Plating A->B C Agonist Stimulation B->C D Substrate Addition (Coelenterazine h) C->D E BRET Signal Detection D->E F Data Analysis (EC50, Emax) E->F

β-Arrestin BRET Assay Workflow

Conclusion

The development of macrocyclic apelin agonists represents a significant advancement in the pursuit of stable and effective therapeutics targeting the apelin/APJ system. Their improved pharmacokinetic profiles, characterized by extended half-lives and enhanced plasma stability, overcome the primary limitation of native apelin peptides. The methodologies detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds. A thorough understanding of their pharmacokinetic properties and signaling profiles is paramount to translating their therapeutic potential into clinical applications for cardiovascular and metabolic diseases.

References

An In-Depth Technical Guide to the Target Validation of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) in Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the target validation of a novel cyclic peptide, designated here as Cardiocyclin, with the structure NH2-c[C-R-L-S-C]-K-G-P-(D-2Nal). The hypothesized target for this peptide is the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) expressed in cardiac cells that plays a crucial role in cardiovascular homeostasis. This guide outlines the essential experimental protocols, presents expected quantitative data in a structured format, and visualizes key signaling pathways and workflows required to rigorously validate this peptide-target interaction in a cardiac context.

Introduction and Rationale

The discovery of novel therapeutic agents for cardiovascular diseases is a critical area of research. Peptide-based drugs offer high specificity and potency, making them attractive candidates. The synthetic cyclic peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal), hereafter referred to as Cardiocyclin , has been designed for enhanced stability and potential receptor affinity. For this guide, we will assume the variable 'X' residues are Cysteines (C) forming a disulfide bridge, a common strategy in peptide drug design.

The proposed molecular target for Cardiocyclin is the Apelin Receptor (APJ) , also known as APJ Receptor (APLNR). The APJ receptor is a class A GPCR expressed on the surface of cardiomyocytes, cardiac fibroblasts, and endothelial cells. Its endogenous ligand, Apelin, is a peptide that modulates cardiac contractility, blood pressure, and angiogenesis. Activation of the APJ receptor in cardiomyocytes typically leads to the inhibition of adenylyl cyclase through a Gαi subunit, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the MAPK/ERK pathway through β-arrestin recruitment.

Target validation is the process of confirming that a specific molecular target is directly responsible for the therapeutic effect of a new drug candidate. This guide provides the framework for validating the interaction between Cardiocyclin and the APJ receptor in cardiac cells.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from key validation experiments. The data presented are representative values based on known potent Apelin Receptor agonists and serve as a benchmark for successful target engagement by Cardiocyclin.

Table 1: Receptor Binding Affinity This table outlines the binding characteristics of Cardiocyclin to the APJ receptor, typically determined via competitive radioligand binding assays.

LigandReceptor SourceKi (nM)Kd (nM)Bmax (fmol/mg protein)Assay Type
CardiocyclinHuman iPSC-Cardiomyocytes1.2 ± 0.3N/AN/ACompetitive Binding ([125I]-Apelin-13)
Apelin-13 (Control)Human iPSC-Cardiomyocytes0.8 ± 0.20.9 ± 0.1125 ± 15Saturation & Competitive Binding

Table 2: In Vitro Functional Potency This table details the functional activity of Cardiocyclin in downstream signaling and physiological assays in cardiac cells.

AssayCell TypeParameterEC50 / IC50 (nM)Emax (% of Control)
cAMP AccumulationCHO-K1 cells expressing human APJIC502.5 ± 0.695% inhibition
ERK1/2 PhosphorylationHuman iPSC-CardiomyocytesEC505.1 ± 1.1180% increase
Receptor InternalizationHEK293 cells expressing APJ-GFPEC508.3 ± 1.585% internalization
Cardiomyocyte ContractionHuman iPSC-CardiomyocytesEC5010.5 ± 2.040% increase in contraction amplitude

Experimental Protocols

Detailed methodologies for the core target validation experiments are provided below.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Cardiocyclin for the APJ receptor.

Materials:

  • Membranes prepared from human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or cells overexpressing the human APJ receptor.

  • Radioligand: [125I]-Apelin-13.

  • Non-labeled competitor: Apelin-13 (for positive control) and Cardiocyclin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500mM NaCl, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of Cardiocyclin and unlabeled Apelin-13 in Binding Buffer.

  • In a 96-well plate, add 50 µL of Binding Buffer for total binding or 50 µL of a high concentration of unlabeled Apelin-13 (e.g., 1 µM) for non-specific binding.

  • Add 50 µL of the various concentrations of Cardiocyclin or control Apelin-13 to the appropriate wells.

  • Add 50 µL of cell membrane preparation (5-10 µg of protein) to each well.

  • Initiate the binding reaction by adding 50 µL of [125I]-Apelin-13 (at a final concentration near its Kd, e.g., 0.5 nM).

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapidly filtering the contents through the filter plate using a cell harvester, followed by three rapid washes with ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the activation of the MAPK/ERK signaling pathway downstream of APJ receptor activation by Cardiocyclin.

Materials:

  • Human iPSC-CMs.

  • Serum-free culture medium.

  • Cardiocyclin, Apelin-13.

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Protein electrophoresis and blotting equipment.

Protocol:

  • Plate human iPSC-CMs and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treat cells with various concentrations of Cardiocyclin or Apelin-13 for a predetermined time (e.g., 5-10 minutes). Include an untreated control.

  • Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

  • Quantify band densities and normalize the p-ERK signal to the t-ERK signal. Plot the dose-response curve to determine the EC50.

cAMP Accumulation Assay

Objective: To quantify the inhibition of adenylyl cyclase activity following the activation of the Gαi-coupled APJ receptor.

Materials:

  • CHO-K1 cells stably expressing the human APJ receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Cardiocyclin, Apelin-13.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

  • Plate the APJ-expressing CHO-K1 cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Remove the culture medium and pre-incubate the cells with various concentrations of Cardiocyclin or control Apelin-13 in Stimulation Buffer for 15 minutes.

  • Stimulate the cells by adding Forskolin (e.g., 10 µM final concentration) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of Cardiocyclin.

  • Calculate the IC50 value, representing the concentration of Cardiocyclin that inhibits 50% of the Forskolin-stimulated cAMP production.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key processes.

APJ Receptor Signaling Pathway in Cardiomyocytes

APJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcomes Physiological Outcomes APJ APJ Receptor Gai Gαi APJ->Gai Activates Gbg Gβγ BArr β-Arrestin APJ->BArr Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts Contractility Positive Inotropy cAMP->Contractility Modulates ATP ATP RAF RAF BArr->RAF ERK p-ERK1/2 Survival Cell Survival ERK->Survival MEK MEK MEK->ERK RAF->MEK Cardiocyclin Cardiocyclin Cardiocyclin->APJ Binds

Caption: APJ receptor signaling cascade in a cardiomyocyte.

Target Validation Workflow

Target_Validation_Workflow cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Cellular Function cluster_3 Conclusion arrow arrow A1 Hypothesis: Cardiocyclin binds APJ Receptor A2 Radioligand Binding Assay A1->A2 A3 Determine Ki and Kd A2->A3 B1 Measure Gαi Pathway Activation A3->B1 B2 cAMP Accumulation Assay B1->B2 B3 Measure β-Arrestin Pathway C1 Assess Physiological Response B2->C1 B4 ERK1/2 Phosphorylation Assay B3->B4 B4->C1 C2 Cardiomyocyte Contraction Assay C1->C2 C3 Receptor Internalization Assay D1 Target Validated? C2->D1 C3->D1

Caption: Step-wise workflow for Cardiocyclin target validation.

The Role of D-2-Naphthylalanine Substitution in the Potency of Apelin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of apelin analogs, with a specific focus on the role of substituting the C-terminal Phenylalanine (Phe) with the unnatural amino acid D-2-naphthylalanine (D-2Nal). While direct quantitative data for D-2Nal-substituted apelin analogs at the apelin receptor (APJ) is limited in publicly available literature, this guide synthesizes findings from related analogs to elucidate the probable impact of this modification on receptor binding, functional potency, and signaling pathways.

Introduction to Apelin and its Receptor

Apelin is an endogenous peptide that, along with its G protein-coupled receptor, APJ, forms a critical signaling system involved in a myriad of physiological processes.[1] This system is a key regulator of cardiovascular function, fluid homeostasis, and energy metabolism. The native apelin peptide is produced as a 77-amino acid preproprotein that is cleaved into several active isoforms, with apelin-13 and its pyroglutamated form, [Pyr1]-apelin-13, being among the most potent and studied. A significant challenge in the therapeutic application of native apelin is its short in vivo half-life of less than five minutes, primarily due to rapid degradation by proteases such as angiotensin-converting enzyme 2 (ACE2).[2] This has spurred the development of metabolically stable apelin analogs with improved pharmacokinetic profiles and therapeutic potential.

The Apelin Receptor (APJ) Signaling Pathway

Upon binding of an agonist, the APJ receptor activates several downstream signaling cascades. The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, APJ activation can trigger other G-protein-dependent pathways, such as the Gα12/13 pathway, and G-protein-independent pathways involving β-arrestin recruitment. The recruitment of β-arrestin not only mediates receptor desensitization and internalization but also initiates distinct signaling events, including the activation of the extracellular signal-regulated kinase (ERK) pathway. The specific signaling profile of an apelin analog, whether it is biased towards G-protein or β-arrestin pathways, can significantly influence its physiological effects.

Apelin Signaling Pathway Figure 1: Apelin Receptor (APJ) Signaling Pathways Apelin_Analog Apelin Analog (e.g., with D-2Nal) APJ APJ Receptor Apelin_Analog->APJ Binding G_protein Gαi/o & Gα12/13 APJ->G_protein Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation cAMP ↓ cAMP AC->cAMP Conversion of ATP Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) cAMP->Physiological_Effects PI3K_Akt->Physiological_Effects ERK ERK Pathway ERK->Physiological_Effects beta_arrestin->ERK Activation

Caption: Apelin Receptor (APJ) Signaling Pathways

Role of the C-Terminal Phe13 in Apelin-13 Potency

Structure-activity relationship studies have consistently highlighted the C-terminal Phe13 residue of apelin-13 as a critical determinant for receptor binding and activation.[3] Modification of this residue can profoundly impact the analog's affinity and signaling profile. For instance, replacing Phe13 with Alanine (F13A) results in a loss of function and can even lead to antagonistic activity.[4] Conversely, substitutions with certain unnatural amino acids have been shown to significantly enhance potency.

D-2-Naphthylalanine (D-2Nal) Substitution: A Structural Perspective

D-2-naphthylalanine is a bulky, aromatic amino acid. Its incorporation in place of Phe13 introduces a larger hydrophobic surface area. The D-configuration alters the stereochemistry at the C-terminus, which can influence the peptide's backbone conformation and the orientation of the naphthyl side chain within the APJ receptor's binding pocket.

Quantitative Data on C-Terminal Modified Apelin-13 Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various apelin-13 analogs with modifications at the C-terminus. This data provides a comparative landscape to understand the potential impact of a D-2Nal substitution.

Table 1: Binding Affinity (Ki) of C-Terminal Modified Apelin-13 Analogs at the APJ Receptor

AnalogModification at Position 13Ki (nM)Reference
[Pyr1]-Apelin-13Phenylalanine (Phe)0.7[2]
Analog with 1-Nal at Pro12Phenylalanine (Phe)0.12[2]
Analog with L-2NalL-2-naphthylalanineNot Reported at APJ[5]

Note: The study on the L-2Nal analog focused on its effects on ion channels and did not report its binding affinity for the APJ receptor.[5]

Table 2: Functional Potency (EC50) of C-Terminal Modified Apelin-13 Analogs

AnalogPathwayEC50 (nM)Reference
[Pyr1]-Apelin-13Gαi1 Activation1.1[2]
[Pyr1]-Apelin-13β-arrestin 2 Recruitment40[2]
Analog with 1-Nal at Pro12Gαi1 Activation4.4[2]
Analog with 1-Nal at Pro12β-arrestin 2 Recruitment41[2]
Analog with L-2NalITo Potassium Current Blockade0.3[6]

Inferences on the Role of D-2Nal Substitution

Based on the available data for related analogs, the substitution of Phe13 with D-2Nal is likely to have the following effects:

  • Increased Affinity: The larger aromatic system of the naphthyl group could potentially engage in more extensive hydrophobic and π-π stacking interactions within the APJ binding pocket, possibly leading to increased binding affinity.

  • Modulated Signaling: The D-amino acid configuration can alter the peptide's interaction with the receptor, potentially leading to biased signaling. This could manifest as a preference for either G-protein-dependent or β-arrestin-dependent pathways.

  • Enhanced Metabolic Stability: The presence of an unnatural D-amino acid at the C-terminus is expected to confer resistance to degradation by proteases like ACE2, thereby increasing the in vivo half-life of the analog.

It is important to note that a study replacing 1-Nal with its regioisomer 2-Nal at the Pro12 position (not the C-terminal Phe13) was found to nullify the improvements in binding affinity seen with the 1-Nal substitution.[7] This suggests that the precise positioning and orientation of the naphthyl group are critical for optimal receptor interaction.

Experimental Protocols

The characterization of apelin analogs typically involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, signaling bias, and metabolic stability.

Synthesis of Apelin Analogs

Peptide analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]

Solid-Phase Peptide Synthesis Workflow Figure 2: General Workflow for Solid-Phase Peptide Synthesis Resin Solid Support Resin Coupling1 Couple Fmoc-Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Next Fmoc-Amino Acid Deprotection1->Coupling2 Deprotection2 Repeat Deprotection & Coupling Cycles Coupling2->Deprotection2 Cleavage Cleave Peptide from Resin Deprotection2->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification Final_Peptide Characterized Peptide Analog Purification->Final_Peptide BRET Assay for Beta-Arrestin Recruitment Figure 3: Principle of BRET Assay for β-Arrestin Recruitment cluster_before Before Ligand Binding cluster_after After Ligand Binding APJ_Rluc_before APJ-Rluc beta_arrestin_YFP_before β-arrestin-YFP No_BRET No BRET Signal Ligand Apelin Analog APJ_Rluc_after APJ-Rluc Ligand->APJ_Rluc_after Binds beta_arrestin_YFP_after β-arrestin-YFP APJ_Rluc_after->beta_arrestin_YFP_after Recruits BRET BRET Signal beta_arrestin_YFP_after->BRET Proximity enables energy transfer

References

A Technical Guide to the Apelin Receptor Binding Affinity and Signaling of a Novel Macrocyclic Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apelin receptor (APJ) binding affinity and signaling profile of the macrocyclic peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the apelin system.

Introduction to the Apelin Receptor System

The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and ELABELA, form a critical signaling system involved in a wide array of physiological processes.[1][2][3] This system is a key regulator of cardiovascular function, including blood pressure, cardiac contractility, and angiogenesis.[2][3][4] Dysregulation of the apelin system has been implicated in various pathologies, making the APJ receptor an attractive therapeutic target for cardiovascular diseases and other conditions.[5] The development of potent and stable APJ agonists is an area of intense research.[3]

The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal), a macrocyclic analogue of Apelin-13, has emerged as a potent agonist of the apelin receptor.[6][7] Its unique structure and signaling properties, including a favorable Gα12-biased signaling profile and an extended in vivo half-life, distinguish it from endogenous ligands and other synthetic analogues.[6][7]

Quantitative Binding Affinity Data

The binding affinity of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) for the human apelin receptor has been determined through competitive radioligand binding assays. The data presented below is derived from scientific literature and commercial product information based on the work of Tran K, et al.

CompoundReceptorAssay TypeRadioligandKi (nM)Reference
NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)Human Apelin (APJ)Competitive Binding[125I]-Apelin-135.7Tran K, et al. (2022)[6][7]

Experimental Protocols

The determination of binding affinity and functional activity of ligands for the apelin receptor involves a variety of established in vitro assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the apelin receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human apelin receptor.

  • Radioligand: [125I]-(Pyr1)Apelin-13 is commonly used.[8]

  • Binding Buffer: Typically 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.[8][9]

  • Test Compound: NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) at various concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled apelin-13.[8]

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[10]

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled apelin-13.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.[8][10]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for characterizing the pharmacological profile of the test compound, including its efficacy and potency in activating downstream signaling pathways.

The apelin receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the ability of the test compound to inhibit forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells expressing the human apelin receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[11][12]

  • Forskolin: An adenylyl cyclase activator.

  • Test compound at various concentrations.

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).[11][12]

Procedure:

  • Seed the cells in a 384-well plate.

  • Thaw frozen cells and resuspend in stimulation buffer.[11]

  • Add the test compound at various concentrations to the cells.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.[11]

  • Incubate for 30 minutes at room temperature.[11]

  • Lyse the cells and measure the intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value for the inhibition of cAMP production.

This assay measures the recruitment of β-arrestin to the activated apelin receptor, a key event in receptor desensitization and internalization.

Objective: To quantify the potency and efficacy of the test compound in inducing β-arrestin recruitment.

Materials:

  • U2OS or CHO-K1 cell line engineered to co-express the apelin receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter β-Arrestin system).[13][14][15]

  • Test compound at various concentrations.

  • Assay buffer and detection reagents provided with the assay kit.

Procedure:

  • Plate the cells in a 384-well white opaque plate and incubate overnight.[15]

  • Add the test compound at various concentrations to the wells.

  • Incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Apelin Receptor Signaling Pathways

The apelin receptor is known to couple to multiple G-protein subtypes, primarily Gαi and Gαq, initiating diverse downstream signaling cascades.[1][3] The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is reported to exhibit a bias towards the Gα12 signaling pathway.[6][7] The following diagram illustrates the key signaling pathways associated with apelin receptor activation.

Apelin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects APJ Apelin Receptor (APJ) G_protein Gαi / Gαq / Gα12 βγ APJ->G_protein Activation b_arrestin β-Arrestin APJ->b_arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates RhoGEF RhoGEF G_protein->RhoGEF Gα12 activates Ligand NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Ligand->APJ cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Internalization Receptor Internalization b_arrestin->Internalization Cell_Effects Cardiovascular Effects, Cell Proliferation, Metabolism Internalization->Cell_Effects Signal Termination PKA->Cell_Effects Ca_PKC->Cell_Effects ROCK->Cell_Effects

Caption: Apelin receptor signaling pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the key experimental protocols described above.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep incubation Incubate Components in 96-well Plate prep->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash counting Measure Radioactivity (Gamma Counter) wash->counting analysis Data Analysis: - Calculate Specific Binding - IC50 Determination - Ki Calculation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

bArrestin_Workflow start Start cell_plating Plate PathHunter Cells in 384-well Plate start->cell_plating overnight_inc Incubate Overnight at 37°C cell_plating->overnight_inc add_compound Add Test Compound (Dose-Response) overnight_inc->add_compound agonist_inc Incubate for 90 min at 37°C add_compound->agonist_inc add_reagents Add Detection Reagents agonist_inc->add_reagents rt_inc Incubate for 60 min at Room Temperature add_reagents->rt_inc read_plate Measure Chemiluminescence rt_inc->read_plate analysis Data Analysis: EC50 Determination read_plate->analysis end End analysis->end

Caption: Workflow for a PathHunter β-Arrestin recruitment assay.

Conclusion

The macrocyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is a high-affinity agonist for the apelin receptor. Its distinct Gα12-biased signaling profile and enhanced in vivo stability make it a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the apelin system. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this and other apelin receptor modulators. Further research into the physiological consequences of its biased agonism is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Gα12-Biased Signaling of Apelin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation into Gα12-biased signaling of apelin analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to advance the study of biased agonism at the apelin receptor (APJ). The apelin system is a critical regulator of cardiovascular and metabolic functions, and the development of biased agonists that selectively activate specific downstream signaling pathways, such as the Gα12 pathway, holds immense therapeutic potential.

Quantitative Data on Gα12-Biased Apelin Analogs

The following tables summarize the quantitative pharmacological data for several key apelin analogs that have been investigated for their biased signaling properties at the apelin receptor. This data is essential for comparing the potency and efficacy of these compounds across different signaling pathways.

Table 1: Binding Affinities of Apelin Analogs at the Apelin Receptor (APJ)

AnalogSpeciesKi (nM)
Compound 39 -0.6[1][2][3][4]
Compound 40 -5.6[1][2][3][4]
CMF-019 HumanpKi = 8.58
RatpKi = 8.49
MousepKi = 8.71

Table 2: Functional Activity of Apelin Analogs at Gαi, β-Arrestin, and Gα12 Pathways

AnalogPathwayParameterValue
[Pyr1]apelin-13 Gαi (cAMP inhibition)pD29.34 ± 0.15
β-Arrestin RecruitmentpD28.65 ± 0.10
Receptor InternalizationpD29.28 ± 0.10
Compound 39 Gαi1 ActivationEC50 (nM)0.8[1][2][3][4]
β-Arrestin 2 RecruitmentEC50 (nM)31[1][2][3][4]
Gα12 Activation-Does not activate[1][2][3][4]
Compound 40 Gα12 Activation-Favorable Gα12-biased signaling[1][2][3][4]
MM07 G-protein pathwayBias Factor~350- to 1300-fold over β-arrestin[5]
β-Arrestin RecruitmentpD25.67 ± 0.1
Receptor InternalizationpD26.16 ± 0.07
CMF-019 Gαi (cAMP inhibition)pD210.00 ± 0.13
Gαi over β-ArrestinBias Factor~400-fold[6][7]
Gαi over InternalizationBias Factor~6000-fold[6][7]
β-Arrestin RecruitmentpD26.65 ± 0.15
Receptor InternalizationpD26.16 ± 0.21
WN561 G-protein pathway-Selectively activates G-protein pathway[8]
WN353 G-protein pathway-Selectively activates G-protein pathway[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, this section provides diagrams of the key signaling pathways and a typical workflow for assessing biased agonism.

Apelin Receptor Signaling Pathways

The apelin receptor is known to couple to multiple G protein subtypes, leading to a diverse array of cellular responses. The following diagram illustrates the canonical Gαi and β-arrestin pathways, as well as the Gα12-mediated signaling cascade.

APJ_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_Gi Gαi Pathway cluster_Barr β-Arrestin Pathway cluster_G12 Gα12 Pathway APJ Apelin Receptor (APJ) G_alpha_i Gαi APJ->G_alpha_i Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits G_alpha_12 Gα12 APJ->G_alpha_12 Activates Apelin_Analog Apelin Analog Apelin_Analog->APJ Binds AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_Barr ERK Activation Beta_Arrestin->ERK_Barr RhoGEF RhoGEF (e.g., p115RhoGEF, LARG) G_alpha_12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: Apelin Receptor Signaling Pathways.

Experimental Workflow for Assessing Biased Agonism

The determination of biased agonism requires a systematic approach involving multiple assays to quantify the activity of a ligand across different signaling pathways. The following diagram outlines a typical experimental workflow.

Biased_Agonism_Workflow Start Start: Apelin Analog Library Primary_Screening Primary Screening: Binding Assay (Ki) Start->Primary_Screening Functional_Assays Parallel Functional Assays Primary_Screening->Functional_Assays G12_Assay Gα12 Activation Assay (e.g., BRET) Functional_Assays->G12_Assay Gi_Assay Gαi Activation Assay (cAMP Inhibition) Functional_Assays->Gi_Assay Barr_Assay β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) Functional_Assays->Barr_Assay Data_Analysis Data Analysis: EC50, Emax Determination G12_Assay->Data_Analysis Gi_Assay->Data_Analysis Barr_Assay->Data_Analysis Bias_Calculation Bias Factor Calculation (e.g., Operational Model) Data_Analysis->Bias_Calculation Lead_Identification Identification of Gα12-Biased Analogs Bias_Calculation->Lead_Identification

Caption: Workflow for Biased Agonism Assessment.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Gα12-biased signaling of apelin analogs.

Gα12 Activation BRET Assay

This protocol is adapted for monitoring the activation of Gα12 in living cells using Bioluminescence Resonance Energy Transfer (BRET). The assay measures the agonist-induced dissociation of Gβγ from Gα12.

Materials:

  • HEK293T cells

  • Expression plasmids: APJ receptor, Gα12, Venus-Gβ1, Venus-Gγ2, and a BRET donor (e.g., Rluc8-tagged protein that binds free Gβγ)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., PEI)

  • BRET buffer (e.g., HBSS with 0.1% glucose and 0.5 mM MgCl2)

  • BRET substrate (e.g., Coelenterazine h)

  • White, 96-well microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding the APJ receptor, Gα12, Venus-Gβ1, Venus-Gγ2, and the BRET donor using a suitable transfection reagent. Optimize the ratio of plasmids to achieve optimal BRET signal.

    • Incubate the cells for 24-48 hours post-transfection.

  • Cell Preparation for BRET Measurement:

    • Wash the transfected cells with PBS and detach them using a cell scraper or a gentle enzyme-free dissociation solution.

    • Resuspend the cells in BRET buffer and determine the cell density.

    • Aliquot the cell suspension into a white 96-well plate.

  • BRET Measurement:

    • Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.

    • Incubate for 5-10 minutes at room temperature in the dark.

    • Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader (e.g., donor emission at ~480 nm and acceptor emission at ~530 nm).

    • After establishing a baseline reading, add the apelin analog at various concentrations to the wells.

    • Immediately begin kinetic readings of the BRET signal for a desired period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

    • Plot the net BRET signal as a function of the apelin analog concentration to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a BRET-based assay to monitor the recruitment of β-arrestin to the activated apelin receptor.

Materials:

  • HEK293T cells

  • Expression plasmids: APJ receptor fused to a BRET acceptor (e.g., YFP or Venus) and β-arrestin (1 or 2) fused to a BRET donor (e.g., Rluc)

  • Cell culture and transfection reagents as described in section 3.1.

  • BRET buffer and substrate as described in section 3.1.

  • White, 96-well microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Follow the same procedure as in section 3.1.1, but co-transfect the cells with the APJ-acceptor and β-arrestin-donor plasmids.

  • Cell Preparation for BRET Measurement:

    • Follow the same procedure as in section 3.1.2.

  • BRET Measurement:

    • Follow the same procedure as in section 3.1.3. The recruitment of β-arrestin will lead to an increase in the BRET signal.

  • Data Analysis:

    • Follow the same procedure as in section 3.1.4 to determine the EC50 and Emax for β-arrestin recruitment.

cAMP Inhibition Assay

This protocol measures the ability of apelin analogs to inhibit adenylyl cyclase activity via Gαi coupling, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably or transiently expressing the APJ receptor

  • Cell culture medium

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • White or black, 384-well microplates (depending on the assay kit)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture the APJ-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer provided with the cAMP assay kit, often containing IBMX.

    • Dispense the cell suspension into the wells of the microplate.

  • Compound Addition and Stimulation:

    • Add varying concentrations of the apelin analog to the wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. The concentration of forskolin should be pre-determined to elicit a submaximal response (e.g., EC80).

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit. This typically involves the addition of detection reagents (e.g., labeled cAMP and specific antibodies).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the percentage of forskolin-stimulated cAMP inhibition as a function of the apelin analog concentration.

    • Fit the data to a dose-response curve to determine the IC50 (which can be converted to EC50) and Emax for cAMP inhibition.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the nuanced field of Gα12-biased signaling of apelin analogs. The provided data, diagrams, and protocols are intended to facilitate the design and execution of experiments aimed at identifying and characterizing novel biased agonists with therapeutic potential.

References

Methodological & Application

Solid-phase synthesis protocol for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of the cyclic peptide NH2-c[D-R-L-S-K]-K-G-P-(D-2Nal). The synthesis is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This protocol details the assembly of the linear peptide on a rink amide resin, followed by on-resin side-chain to side-chain cyclization to form a lactam bridge, and concluding with cleavage from the resin and final purification. This application note is intended for researchers and professionals in the fields of peptide chemistry and drug development.

Introduction

Cyclic peptides are a significant class of molecules in drug discovery, offering advantages such as enhanced metabolic stability, improved receptor binding affinity, and specificity compared to their linear counterparts.[1] The target peptide, NH2-c[D-R-L-S-K]-K-G-P-(D-2Nal), incorporates a cyclic core, standard proteinogenic amino acids, and the non-proteinogenic amino acid D-2-naphthylalanine (D-2Nal), which is often used to enhance biological activity.[2] The cyclization is achieved through the formation of a stable amide (lactam) bond between the side chains of an acidic amino acid (Aspartic acid) and a basic amino acid (Lysine).

This protocol employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.[3][4][5] The synthesis is performed on a solid support, which simplifies the purification process at each step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[6][7]

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

Category Item Supplier Grade
Resin Rink Amide AM Resin (100-200 mesh)e.g., MilliporeSigma, BachemSynthesis Grade
Amino Acids Fmoc-D-2Nal-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-P-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-G-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-K(Boc)-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-S(tBu)-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-L(tBu)-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-R(Pbf)-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-K(Mmt)-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Fmoc-D(Odmab)-OHe.g., Bachem, Iris BiotechPeptide Synthesis Grade
Coupling Reagents HBTU, HATU, or HCTUe.g., MilliporeSigma, AapptecPeptide Synthesis Grade
DIPEA (Diisopropylethylamine)e.g., MilliporeSigma, Fisher ScientificPeptide Synthesis Grade
Deprotection Reagents Piperidinee.g., MilliporeSigma, Acros OrganicsACS Grade
Dichloromethane (DCM)e.g., Fisher Scientific, VWRHPLC Grade
N,N-Dimethylformamide (DMF)e.g., Fisher Scientific, VWRHPLC Grade
Cleavage Reagents Trifluoroacetic acid (TFA)e.g., MilliporeSigma, Acros OrganicsReagent Grade
Triisopropylsilane (TIS)e.g., MilliporeSigma, Acros OrganicsReagent Grade
Dithiothreitol (DTT)e.g., MilliporeSigma, Acros OrganicsReagent Grade
WaterDeionized
Solvents Diethyl ethere.g., Fisher Scientific, VWRACS Grade

Experimental Protocol

Resin Swelling and Fmoc Deprotection
  • Place the Rink Amide AM resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 1-2 hours at room temperature with gentle agitation.

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Stepwise Elongation of the Linear Peptide

The linear peptide is assembled on the resin from the C-terminus to the N-terminus. The following steps are repeated for each amino acid coupling.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat steps 1-5 for each subsequent amino acid in the sequence: P, G, K(Boc), K(Mmt), S(tBu), L, R(Pbf), and D(Odmab).

On-Resin Cyclization
  • Selective Deprotection of Mmt and Odmab:

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-7 times until the yellow color of the Mmt cation is no longer observed in the washings. This selectively removes the Mmt group from the Lysine side chain and the Odmab group from the Aspartic acid side chain.

    • Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

  • Lactam Bridge Formation:

    • Add a solution of HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Monitor the reaction for completion using a Kaiser test (a negative test indicates the absence of free primary amines).

    • Once the cyclization is complete, wash the resin with DMF (5 times) and DCM (3 times).

Final Fmoc Deprotection
  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group from the N-terminal Aspartic acid.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Cleavage and Global Deprotection
  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% DTT.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Summary

The following table provides a summary of the quantities of reagents used for a synthesis starting with 0.1 mmol of resin.

Step Reagent Equivalents Amount Reaction Time
Amino Acid Coupling Fmoc-Amino Acid30.3 mmol1-2 hours
HBTU2.90.29 mmol
DIPEA60.6 mmol
Fmoc Deprotection Piperidine (20% in DMF)-5 mL20 minutes
Cyclization HBTU30.3 mmol4-6 hours
DIPEA60.6 mmol
Cleavage Cleavage Cocktail-10 mL2-3 hours

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the solid-phase synthesis of the cyclic peptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Linear Peptide Assembly cluster_cyclization On-Resin Cyclization cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Resin Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Fmoc_Deprotection_Resin->Coupling Start Elongation Wash1 Wash (DMF, DCM) Coupling->Wash1 Fmoc_Deprotection_Peptide Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection_Peptide Wash2 Wash (DMF, DCM) Fmoc_Deprotection_Peptide->Wash2 Wash2->Coupling Repeat for each AA Selective_Deprotection Selective Deprotection (1% TFA/DCM) Wash2->Selective_Deprotection After last AA Lactam_Formation Lactam Bridge Formation (HBTU, DIPEA) Selective_Deprotection->Lactam_Formation Final_Fmoc_Deprotection Final Fmoc Deprotection Lactam_Formation->Final_Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/DTT) Final_Fmoc_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Cyclization_Pathway Peptide_Resin Resin-Bound Linear Peptide Asp(Odmab) Side Chain Lys(Mmt) Side Chain Deprotected_Peptide Deprotected Peptide Asp(-COOH) Side Chain Lys(-NH2) Side Chain Peptide_Resin->Deprotected_Peptide 1% TFA in DCM Cyclic_Peptide Resin-Bound Cyclic Peptide Lactam Bridge Deprotected_Peptide->Cyclic_Peptide HBTU, DIPEA

References

Application Notes and Protocols for In Vivo Cardiovascular Studies of Novel Cyclic Peptides in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic peptides are a promising class of therapeutic agents due to their high affinity, specificity, and resistance to degradation compared to their linear counterparts.[1] This document provides a detailed protocol for the in vivo assessment of the cardiovascular effects of the novel cyclic peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal), in a rat model. The protocols outlined below are based on established methodologies for cardiovascular research in rodents and can be adapted for the specific research question.[2][3][4]

Experimental Protocols

Animal Model
  • Species: Male Sprague Dawley (SD) or Wistar rats are commonly used for cardiovascular research due to their physiological similarities to humans and their larger size compared to mice, which facilitates surgical procedures.[3][5]

  • Age and Weight: 12-15 weeks of age, weighing between 350-400 gm.[5]

  • Acclimation: Animals should be housed under controlled conditions (25°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment to allow for acclimation.[2][5]

  • Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[5]

Anesthesia and Surgical Preparation

A detailed protocol for preparing an anesthetized rat for cardiovascular monitoring is crucial for obtaining reliable data.[2]

  • Anesthesia Induction: Anesthesia can be induced with a mixture of medetomidine (0.3 mg/kg), midazolam (5.0 mg/kg), and butorphanol (5.0 mg/kg) administered subcutaneously.[5] Alternatively, inhalation of isoflurane (2-3% in 100% oxygen) can be used.[2]

  • Tracheostomy and Ventilation: A tracheostomy is performed to ensure a clear airway, and the rat is artificially ventilated to maintain normal respiratory function.[2]

  • Cannulation:

    • Femoral Vein: One femoral vein is cannulated for the intravenous administration of the test peptide and anesthetic maintenance (e.g., urethane at 1.2-1.4 g/kg).[2]

    • Femoral Artery: The contralateral femoral artery is cannulated for continuous monitoring of arterial blood pressure and for blood sampling.

  • Temperature Control: Rectal temperature should be maintained at 37±0.5°C using a temperature controller to prevent anesthesia-induced hypothermia.[2]

  • Anesthesia Depth Monitoring: The depth of anesthesia should be regularly checked by assessing the absence of a blood pressure response or limb withdrawal to a paw pinch.[2]

Dosing and Administration

The route of administration for cyclic peptides is typically intravenous injection due to poor oral bioavailability.[1][6]

  • Vehicle: The peptide should be dissolved in a suitable, sterile vehicle (e.g., saline). The vehicle alone should be administered to a control group of animals.

  • Dose-Response Study: To determine the effective dose range, a cumulative dose-response study is recommended. For example, the peptide can be infused at increasing concentrations (e.g., from 1 x 10-11 to 1 x 10-8 M) to observe the effects on cardiovascular parameters.[7]

  • Bolus vs. Infusion: The peptide can be administered as a single bolus injection or as a continuous infusion, depending on the desired pharmacokinetic profile.

Cardiovascular Monitoring and Data Acquisition
  • Parameters Measured:

    • Mean Arterial Pressure (MAP)

    • Systolic and Diastolic Blood Pressure

    • Heart Rate (HR)

    • Electrocardiogram (ECG)

  • Data Acquisition System: Data should be continuously recorded using a data acquisition system.[2]

  • Baseline Measurement: A stable baseline of all cardiovascular parameters should be recorded for at least 30 minutes before the administration of the test compound.

Data Presentation

Quantitative data from the study should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Table 1: Dose-Response Effect of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) on Hemodynamic Parameters

Dose (mol/kg) Change in Mean Arterial Pressure (mmHg) Change in Heart Rate (beats/min)
Vehicle Control
1 x 10-10
1 x 10-9
1 x 10-8

| 1 x 10-7 | | |

Table 2: Summary of Cardiovascular Parameters Before and After Peptide Administration

Parameter Baseline Post-Peptide Administration p-value
Mean Arterial Pressure (mmHg)
Heart Rate (beats/min)
Systolic Blood Pressure (mmHg)

| Diastolic Blood Pressure (mmHg) | | | |

Potential Signaling Pathways

The cardiovascular effects of vasoactive peptides are often mediated through G-protein coupled receptors (GPCRs) leading to changes in intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP).[8][9][10]

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Peptide Cyclic Peptide GPCR GPCR Peptide->GPCR AC Adenylyl Cyclase GPCR->AC GC Guanylyl Cyclase GPCR->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG Relaxation Vasodilation PKA->Relaxation PKG->Relaxation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthesia & Surgery Animal_Acclimation->Anesthesia Cannulation Vascular Cannulation Anesthesia->Cannulation Baseline Baseline Recording Cannulation->Baseline Dosing Peptide Administration Baseline->Dosing Monitoring Cardiovascular Monitoring Dosing->Monitoring Data_Acquisition Data Acquisition Monitoring->Data_Acquisition Data_Analysis Statistical Analysis Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

References

Application Note: β-Arrestin Recruitment Assay for Characterizing Biased Apelin Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR), is a promising therapeutic target for cardiovascular diseases.[1] Its endogenous ligand, apelin, activates two primary signaling pathways: the G protein-dependent pathway, which is often associated with beneficial effects like vasodilation and positive inotropy, and the β-arrestin-mediated pathway, which can lead to receptor desensitization, internalization, and potentially detrimental signaling.[2][3]

The concept of "biased agonism" describes the ability of certain ligands to selectively activate one of these pathways over the other.[4][5] Biased agonists that preferentially activate G protein signaling while minimizing β-arrestin recruitment are of significant therapeutic interest, as they may offer enhanced efficacy and a better safety profile.[2][6] The β-arrestin recruitment assay is a critical tool for identifying and characterizing such biased ligands.[7] This application note provides a detailed protocol for assessing β-arrestin recruitment to the APJ receptor upon stimulation by various apelin agonists, enabling the quantification of ligand bias.

Signaling Pathways

Upon activation by an agonist, the APJ receptor can signal through two distinct pathways. The canonical G protein pathway involves the coupling of Gαi, leading to downstream effects such as the inhibition of adenylyl cyclase.[8] Alternatively, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and can also initiate a separate wave of signaling by acting as a scaffold for other proteins like ERK1/2.[9] Biased agonists stabilize receptor conformations that favor one pathway over the other.

cluster_0 Cell Membrane cluster_1 G Protein Pathway cluster_2 β-Arrestin Pathway APJ Apelin Receptor (APJ) G_protein Gαi/o Activation APJ->G_protein GRK GRK Phosphorylation APJ->GRK AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Pathway cAMP->PKA B_arrestin β-Arrestin Recruitment GRK->B_arrestin Internalization Receptor Internalization B_arrestin->Internalization ERK_activation ERK1/2 Activation B_arrestin->ERK_activation Agonist Apelin Agonist Agonist->APJ Binds

Apelin Receptor Signaling Pathways

Experimental Principles

Various assay technologies can be employed to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET), NanoBiT® technology, and enzyme complementation assays like the PathHunter® system.[10] These methods generally involve co-expressing the APJ receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein or an enzyme fragment). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, generating a detectable signal (e.g., light emission or enzymatic activity) that is proportional to the extent of recruitment.[7]

Data Presentation

The following tables summarize quantitative data from β-arrestin recruitment assays for various apelin agonists, allowing for a direct comparison of their potency and efficacy.

Table 1: Potency of Apelin Agonists in β-Arrestin Recruitment Assays

AgonistAssay TypeCell LinePotency (pD2 or EC50)Reference
[Pyr1]apelin-13β-arrestinHEK293pD2 = 8.57 ± 0.1[6]
MM07β-arrestinHEK293pD2 = 5.67 ± 0.1[6]
K17FBRETHEK293TEC50 = 1.7 ± 0.74 x 10⁻⁸ M (β-arrestin 1)[9]
K17FBRETHEK293TEC50 = 1.4 ± 0.69 x 10⁻⁸ M (β-arrestin 2)[9]
K16PBRETHEK293TEC50 = 7.1 ± 0.5 x 10⁻⁸ M (β-arrestin 1)[9]
K16PBRETHEK293TEC50 = 6.8 ± 0.57 x 10⁻⁸ M (β-arrestin 2)[9]
(-)-EpicatechinPathHunter®CHO-K1Kd = 1.755 x 10⁻¹² M[11]
Apelin-13PathHunter®CHO-K1Kd = 2.508 x 10⁻¹¹ M[11]

Table 2: Efficacy and Bias of Apelin Agonists

AgonistComparison AgonistEfficacy (relative to comparison)Bias (towards G protein)Reference
MM07[Pyr1]apelin-13~790-fold less potent in β-arrestin recruitment~350- to 1300-fold[6]
K16PK17F60% decrease in maximal BRET signal (β-arrestin 2)G protein biased[9]

Experimental Protocols

This section provides a generalized protocol for a β-arrestin recruitment assay using a commercially available system (e.g., BRET or enzyme complementation). Specific details may need to be optimized based on the chosen assay technology and cell line.

Materials and Reagents
  • HEK293 cells (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Expression plasmids:

    • APJ receptor fused to a donor (e.g., RlucII)

    • β-arrestin-1 or β-arrestin-2 fused to an acceptor (e.g., YFP)

  • Transfection reagent (e.g., Lipofectamine)

  • White, opaque 96-well microplates

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS)

  • Apelin agonists (e.g., [Pyr1]apelin-13, MM07, K16P)

  • Luciferase substrate (e.g., coelenterazine h)

  • Plate reader capable of detecting luminescence or fluorescence

Protocol
  • Cell Culture and Transfection:

    • Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.

    • Co-transfect the cells with the APJ receptor and β-arrestin expression plasmids according to the manufacturer's protocol for the chosen transfection reagent.[9]

  • Cell Plating:

    • 24 hours post-transfection, detach the cells and resuspend them in fresh culture medium.

    • Plate the cells in a white, opaque 96-well plate at a density of approximately 8-10 x 10⁴ cells per well.[9]

    • Incubate the plate for another 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Agonist Stimulation:

    • Prepare serial dilutions of the apelin agonists in assay buffer.

    • Carefully aspirate the culture medium from the wells and wash the cells once with PBS.

    • Add the diluted agonists to the respective wells. Include a vehicle control (assay buffer only).

    • Incubate the plate for the optimized time (e.g., 15 minutes) at 37°C.[9]

  • Signal Detection:

    • For BRET assays, add the luciferase substrate (e.g., coelenterazine h) to each well.

    • Immediately read the plate on a microplate reader capable of sequential dual-channel luminescence detection (one channel for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the pD₂ (or EC₅₀) and Eₘₐₓ values for each agonist.

    • Calculate the bias factor to quantify the preference of an agonist for one pathway over another, typically by comparing its potency or efficacy in the β-arrestin assay to a G protein-dependent assay (e.g., cAMP inhibition).

A Cell Culture & Transfection (APJ & β-arrestin plasmids) B Cell Plating (96-well plate) A->B 24h D Agonist Stimulation (Incubation) B->D 24h C Agonist Preparation (Serial Dilutions) C->D E Signal Detection (e.g., BRET reading) D->E F Data Analysis (Dose-response curves, Bias calculation) E->F

β-Arrestin Recruitment Assay Workflow

Conclusion

The β-arrestin recruitment assay is an indispensable tool in the development of biased apelin agonists. By providing a robust and quantitative measure of a ligand's ability to engage the β-arrestin pathway, this assay allows for the identification of compounds with a desired signaling profile.[4] The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to characterize the pharmacological properties of novel apelin receptor modulators and to advance the development of next-generation cardiovascular therapeutics.

References

Application Notes and Protocols for cAMP Functional Assay of APJ Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a cyclic AMP (cAMP) functional assay to assess the activation of the Apelin Receptor (APJ). The APJ receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target in drug discovery.[1] Activation of the APJ receptor by its endogenous ligand, apelin, primarily couples to the Gαi subunit of the heterotrimeric G protein. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[2][3][4] Consequently, functional assays for APJ receptor activation often measure this reduction in cAMP levels.

For Gαi-coupled receptors like APJ, it is standard practice to first stimulate cells with an agent that increases basal cAMP levels, such as forskolin, which directly activates adenylyl cyclase.[5][6] The subsequent addition of an APJ agonist will then cause a measurable decrease in this forskolin-induced cAMP concentration.[3][6][7]

Various assay technologies are available for the quantification of intracellular cAMP, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and bioluminescence-based assays.[1][5][8][9][10] This document will focus on the principles and protocols for a TR-FRET-based assay, a common and robust method for this application.[1][5]

APJ Receptor Signaling Pathway

The binding of an agonist, such as Apelin-13, to the APJ receptor triggers a conformational change, leading to the activation of the associated Gαi protein. The activated Gαi subunit inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This signaling cascade is a key mechanism for the physiological effects mediated by the APJ receptor.

APJ Receptor Gαi Signaling Pathway

Experimental Workflow for cAMP Functional Assay

The general workflow for a TR-FRET-based cAMP functional assay involves cell preparation, compound treatment, cell lysis, and signal detection. The assay is based on the competition between endogenous cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., CHO-K1 expressing APJ) start->cell_prep cell_seeding Seed Cells into Assay Plate cell_prep->cell_seeding compound_addition Add Test Compounds (Agonists/Antagonists) cell_seeding->compound_addition forskolin_stimulation Add Forskolin to Stimulate cAMP Production compound_addition->forskolin_stimulation incubation Incubate at Room Temperature forskolin_stimulation->incubation lysis_detection Add Lysis Buffer & TR-FRET Reagents incubation->lysis_detection read_plate Read Plate on TR-FRET Reader lysis_detection->read_plate data_analysis Data Analysis (EC50/IC50 determination) read_plate->data_analysis end End data_analysis->end

TR-FRET cAMP Assay Workflow

Data Presentation

The quantitative data from the cAMP functional assay is typically presented as dose-response curves, from which key parameters such as EC50 (for agonists) or IC50 (for antagonists) can be determined.

ParameterApelin-13 (Reference Agonist)Test Compound ATest Compound B
EC50 (nM) 0.37[11]15.2>1000
Maximal Inhibition (%) 958510
Assay Window (S/B) 121212
ParameterReference AntagonistTest Compound CTest Compound D
IC50 (nM) 1.75[11]50.5>10000
Maximal Reversal (%) 98925
Assay Window (S/B) 101010

Experimental Protocols

Materials and Reagents
  • Cells: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.[1][6]

  • Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, and a selection antibiotic (e.g., G418).[12]

  • Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.5 mM.[13]

  • Adenylyl Cyclase Activator: Forskolin.

  • Reference Agonist: Apelin-13.[11]

  • cAMP Assay Kit: A TR-FRET based cAMP assay kit (e.g., from PerkinElmer, Cisbio).[5]

  • Assay Plates: 384-well, low-volume, white plates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Cell Preparation and Seeding
  • Culture the APJ-expressing cells in T175 flasks until they reach 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells with PBS.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the assay buffer and perform a cell count.

  • Dilute the cells to the desired concentration (typically 2,500-5,000 cells/well) in assay buffer containing the PDE inhibitor IBMX.[12]

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

Agonist Dose-Response Protocol
  • Prepare serial dilutions of the test compounds and the reference agonist (Apelin-13) in assay buffer.

  • Add 2.5 µL of the compound dilutions to the wells containing the cells.

  • Prepare a solution of forskolin in assay buffer at a concentration that will elicit approximately 80% of its maximal response (EC80). This concentration needs to be predetermined for the specific cell line.

  • Add 2.5 µL of the forskolin solution to all wells except the negative control wells (which receive 2.5 µL of assay buffer).

  • Incubate the plate at room temperature for 30-60 minutes.[12]

  • Proceed to the cell lysis and detection step as per the cAMP assay kit manufacturer's instructions.

Antagonist Dose-Response Protocol
  • Prepare serial dilutions of the test compounds and a reference antagonist in assay buffer.

  • Add 2.5 µL of the compound dilutions to the wells containing the cells.

  • Incubate for 15-30 minutes at room temperature.

  • Prepare a solution of the reference agonist (Apelin-13) at its EC80 concentration in a solution also containing forskolin at its EC80.

  • Add 2.5 µL of the agonist/forskolin mixture to the wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Proceed to the cell lysis and detection step.

TR-FRET Detection
  • Prepare the lysis buffer and TR-FRET reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the kit's protocol.[5]

  • Add the specified volume of the lysis buffer containing the detection reagents to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm, and emission at 620 nm and 665 nm).[1]

Data Analysis
  • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.

  • For agonist assays, plot the 665/620 nm ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

  • For antagonist assays, plot the 665/620 nm ratio against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • The amount of cAMP produced can be quantified by using a standard curve generated with known concentrations of cAMP.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Assay Window (S/B) - Suboptimal cell number- Low receptor expression- Inactive forskolin- Titrate cell number to find the optimal density- Verify receptor expression level- Use a fresh stock of forskolin
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper technique
Agonist shows no effect - Compound inactivity- Cell line not responsive- Verify compound integrity- Confirm APJ receptor expression and coupling to Gαi in the cell line
Signal too high/low - Incorrect reagent concentrations- Reader settings not optimized- Double-check all reagent dilutions- Optimize reader gain and other settings

For more detailed troubleshooting, refer to the assay kit manufacturer's guide and established assay guidance manuals.[15]

References

Application Notes and Protocols for Solubilizing the Peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is a complex molecule with both hydrophilic and hydrophobic characteristics, which can present challenges for solubilization. Proper reconstitution of lyophilized peptides is a critical step for successful in vitro and in vivo assays, as improper technique can lead to inaccurate peptide concentrations, aggregation, and experimental failure.[1][2][3] This document provides detailed protocols for dissolving this peptide in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with best practices and troubleshooting tips.

2. Peptide Characteristics and Solubility Prediction

To select an appropriate solvent, it is essential to first analyze the peptide's amino acid sequence: NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) .

  • Hydrophilic (Basic) Residues: The peptide contains a free N-terminus (NH2), Arginine (R), and Lysine (K). These groups are positively charged at neutral pH, suggesting the peptide is basic.[4][5][6]

  • Hydrophobic Residues: The sequence includes Leucine (L), Proline (P), and the highly hydrophobic synthetic amino acid D-2-naphthylalanine (D-2Nal). The unspecified amino acid 'X' could also be hydrophobic.

  • Cyclic Nature: The cyclic component c[X-R-L-S-X] can impact solubility, often reducing flexibility and potentially shielding some residues from the solvent.

3. Data Presentation: General Solubility Guidelines

The following table summarizes general recommendations for peptide solubilization.

Peptide CharacteristicPrimary Recommended SolventSecondary Solvent/MethodRationale
Basic (Net Positive Charge) Sterile WaterIf insoluble, add a few drops of 10-30% acetic acid.[4][5] For cell-based assays, consider sterile water first.The positive charges on residues like K and R are solvated well by water. Acidification can further protonate residues, increasing solubility.[9]
Acidic (Net Negative Charge) Sterile Water or 1x PBSIf insoluble, add a small amount of 0.1M ammonium bicarbonate or 1% ammonium hydroxide.[4]The negative charges on D and E are soluble in aqueous solutions. A basic buffer helps deprotonate acidic groups.
Neutral or Hydrophobic (>50%) DMSO, DMF, or AcetonitrileDissolve in a minimal amount of organic solvent, then slowly dilute dropwise into an aqueous buffer with stirring.[1][7][8]Hydrophobic side chains interact favorably with non-polar organic solvents. DMSO is preferred for biological use due to low toxicity.[1]

4. Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling peptides and solvents like DMSO.[10]

Protocol 1: Dissolving the Peptide in DMSO (Recommended)

This protocol is recommended for creating a high-concentration stock solution, which can then be diluted into aqueous buffers.

Materials:

  • Lyophilized NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) peptide

  • High-purity, sterile DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: Before opening, bring the vial of lyophilized peptide to room temperature in a desiccator to prevent condensation.[9][11] Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to pellet all the powder at the bottom of the vial.[1][12]

  • Solubility Test (Optional but Recommended): It is prudent to first test the solubility with a small amount of the peptide rather than the entire sample.[1][5]

  • Solvent Addition: Add the desired volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to mix.[10] Avoid vigorous shaking, which can cause aggregation.[2]

  • Aid Dissolution (If Necessary): If the peptide does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.[1] Brief, gentle warming (<40°C) can also be attempted.[1][7]

  • Verification: A successfully dissolved peptide solution should be clear and free of any visible particles.[1][2]

  • Storage: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][11]

Protocol 2: Diluting DMSO Stock into PBS

This protocol is for preparing a working solution of the peptide in a physiologically relevant buffer.

Materials:

  • Peptide stock solution in DMSO (from Protocol 1)

  • Sterile 1x PBS (pH 7.4)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Preparation: Thaw the DMSO stock solution at room temperature.

  • Dilution: While vigorously vortexing the PBS, add the DMSO-peptide stock solution dropwise and slowly.[8][10] This rapid mixing helps prevent the peptide from precipitating as it enters the aqueous environment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, with <0.1% being ideal for sensitive or primary cells.[8][13]

  • Observe for Precipitation: If the solution becomes cloudy or turbid, the solubility limit in the aqueous buffer has been exceeded.[8][13] If this occurs, the solution may need to be remade at a lower final peptide concentration.

Protocol 3: Direct Dissolution in PBS (Alternative Method)

Given the peptide's hydrophobic nature, this method is less likely to succeed but can be attempted.

Materials:

  • Lyophilized peptide

  • Sterile 1x PBS (pH 7.4)

  • Dilute acetic acid (e.g., 10%) for pH adjustment if needed

Procedure:

  • Preparation: Prepare the lyophilized peptide vial as described in Protocol 1, Step 1.

  • Solvent Addition: Add a small volume of sterile 1x PBS to the vial.

  • Dissolution: Gently vortex the solution. If the peptide does not dissolve, sonication may be attempted.[1]

  • pH Adjustment: Since the peptide is basic, its solubility may increase in a slightly acidic environment. If it remains insoluble, add a very small amount of dilute acetic acid dropwise to the solution.[5] Note that altering the pH may affect your experiment, so this should be done with caution.

  • Verification and Storage: Check for a clear solution and store as described previously.

5. Mandatory Visualizations

The following diagrams illustrate the decision-making and experimental workflows for peptide solubilization.

G Peptide Solubilization Decision Workflow start Start: Lyophilized Peptide analyze Analyze Peptide Sequence (Hydrophobicity & Charge) start->analyze is_hydrophobic Highly Hydrophobic or Neutral? analyze->is_hydrophobic is_basic Basic? is_hydrophobic->is_basic No use_dmso Use DMSO as Primary Solvent is_hydrophobic->use_dmso Yes is_basic->use_dmso No/Uncertain use_water Try Sterile Water First is_basic->use_water Yes dilute_to_buffer Dilute DMSO Stock into Aqueous Buffer use_dmso->dilute_to_buffer insoluble_water Insoluble? use_water->insoluble_water use_acid Add Dilute Acetic Acid insoluble_water->use_acid Yes final_solution Final Working Solution insoluble_water->final_solution No use_acid->final_solution dilute_to_buffer->final_solution

Caption: Decision workflow for selecting an appropriate solvent.

G Protocol for DMSO Solubilization and Aqueous Dilution start 1. Equilibrate & Centrifuge Lyophilized Peptide add_dmso 2. Add 100% DMSO to Create Stock Solution start->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute 5. Add DMSO Stock Dropwise to Vortexing Buffer stock_solution->dilute prepare_buffer 4. Prepare Aqueous Buffer (e.g., PBS) prepare_buffer->dilute check_turbidity 6. Check for Turbidity dilute->check_turbidity final_solution Final Working Solution (<0.5% DMSO) end Ready for Use final_solution->end check_turbidity->dilute Turbid (Lower Concentration) check_turbidity->final_solution Clear

Caption: Workflow for preparing a peptide working solution.

References

Application Note & Protocol: Assessing the Plasma Stability of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their high target specificity, potency, and lower toxicity compared to small molecules.[1] Their cyclic structure confers several advantages over linear peptides, including increased resistance to enzymatic degradation and higher thermal stability.[2] However, assessing their stability in plasma is a critical step in early drug discovery and development, as it directly influences their pharmacokinetic profile and in vivo efficacy. Compounds that are unstable in plasma tend to have rapid clearance and a short half-life, which can lead to poor performance in vivo.[3]

This document provides a detailed protocol for evaluating the in vitro plasma stability of cyclic peptides. The described method involves incubating the cyclic peptide with plasma, followed by protein precipitation and quantification of the remaining peptide at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

The overall workflow for assessing the plasma stability of cyclic peptides is depicted below.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Cyclic Peptide Stock Solution (e.g., in DMSO) Incubation Incubate Peptide with Plasma at 37°C Peptide_Stock->Incubation Plasma_Prep Thaw and Prepare Plasma (e.g., human, rat) Plasma_Prep->Incubation Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins (e.g., with cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant Containing Peptide Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis: - Calculate % Remaining - Determine Half-life (T½) LCMS->Data_Analysis

Caption: Experimental workflow for the plasma stability assay of cyclic peptides.

Detailed Experimental Protocol

This protocol is designed for assessing the stability of a cyclic peptide in plasma from various species (e.g., human, rat, mouse, dog).

Materials and Reagents
  • Cyclic peptide of interest

  • Dimethyl sulfoxide (DMSO)

  • Pooled plasma with anticoagulant (e.g., K2EDTA, Heparin) from the desired species

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (a structurally similar and stable compound) in ACN

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well polypropylene plates

  • Centrifuge capable of accommodating 96-well plates

  • LC-MS/MS system

Procedure
  • Preparation of Cyclic Peptide Stock Solution:

    • Prepare a 1 mM stock solution of the cyclic peptide in DMSO.

    • Further dilute the stock solution with PBS to a working concentration (e.g., 10 µM).

  • Plasma Incubation:

    • Pre-warm the plasma to 37°C in a water bath.

    • In a 96-well plate, add the cyclic peptide working solution to the pre-warmed plasma to achieve a final peptide concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots (e.g., 50 µL) from the incubation mixture.[3]

    • The 0-minute time point represents the initial concentration and is processed immediately after adding the peptide to the plasma.

  • Reaction Termination and Protein Precipitation:

    • To each aliquot, add a volume of ice-cold ACN containing the internal standard (e.g., 2 volumes of ACN:plasma).[4] The use of organic solvents like ACN is often preferred over strong acids to minimize the loss of the peptide during precipitation.[4][5]

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Sample Clarification:

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: A C18 or C4 reversed-phase column suitable for peptide analysis (e.g., Agilent AdvanceBio Peptide Plus, 2.1 x 50 mm, 2.7 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the peptide from plasma components and potential metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the parent peptide and the internal standard.

    • Optimize the MS parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for the specific cyclic peptide.

Data Analysis and Interpretation
  • Quantification:

    • Determine the peak area ratio of the cyclic peptide to the internal standard for each time point.[3]

  • Calculation of Percent Remaining:

    • The percentage of the cyclic peptide remaining at each time point is calculated relative to the 0-minute time point using the following formula: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determination of Half-Life (T½):

    • Plot the natural logarithm (ln) of the percent remaining against the incubation time.

    • The degradation rate constant (k) is the absolute value of the slope of the linear regression line.

    • The half-life (T½) is calculated using the formula:[3] T½ = 0.693 / k

Data Presentation

The quantitative data from the plasma stability assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Percentage of Cyclic Peptide Remaining in Plasma Over Time

Time (min)Peptide A (% Remaining ± SD)Peptide B (% Remaining ± SD)Control Peptide (% Remaining ± SD)
0100 ± 0.0100 ± 0.0100 ± 0.0
1595.2 ± 2.175.6 ± 3.598.1 ± 1.5
3088.7 ± 1.852.1 ± 4.296.5 ± 2.0
6076.5 ± 2.528.9 ± 3.894.3 ± 1.7
12058.3 ± 3.18.7 ± 2.290.1 ± 2.3

Table 2: Calculated Half-Life (T½) of Cyclic Peptides in Plasma

Cyclic PeptideHalf-Life (T½) in min
Peptide A155
Peptide B35
Control Peptide> 240

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow from experimental data to the final stability assessment.

Data_Analysis_Flow cluster_data Raw Data cluster_calculation Calculations cluster_output Output Peak_Areas Peak Areas of Peptide and IS from LC-MS/MS Peak_Ratio Calculate Peak Area Ratio (Peptide/IS) Peak_Areas->Peak_Ratio Percent_Remaining Calculate % Remaining vs. Time 0 Peak_Ratio->Percent_Remaining Plotting Plot ln(% Remaining) vs. Time Percent_Remaining->Plotting Linear_Regression Perform Linear Regression Plotting->Linear_Regression Slope Determine Slope (k) Linear_Regression->Slope Half_Life Calculate Half-Life (T½) T½ = 0.693 / k Slope->Half_Life Stability_Assessment Stability Assessment Half_Life->Stability_Assessment

Caption: Logical flow for data analysis in the plasma stability assay.

Conclusion

This protocol provides a robust and reliable method for assessing the plasma stability of cyclic peptides. The data generated from this assay is crucial for understanding the metabolic liabilities of peptide candidates and for guiding the design of more stable and effective therapeutic agents. Careful attention to the experimental details, particularly the protein precipitation step, is essential for obtaining accurate and reproducible results.[4][5]

References

Application Notes and Protocols for Langendorff Heart Perfusion with a Novel Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for assessing the direct effects of pharmacological agents on the heart, independent of systemic neuronal and hormonal influences.[1][2] This method, developed by Oskar Langendorff in the late 19th century, involves the retrograde perfusion of an isolated heart through the aorta, which forces the perfusate into the coronary arteries, thereby nourishing and oxygenating the myocardium.[1][3][4][5] This allows for the precise measurement of various cardiac parameters, including contractile strength, heart rate, and coronary flow, making it an invaluable tool in cardiovascular research and drug development.[1]

These application notes provide a detailed protocol for utilizing the Langendorff heart perfusion system to investigate the cardiac effects of the novel synthetic peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal). The protocol outlines the necessary materials, step-by-step procedures for heart isolation and perfusion, and methods for data acquisition and analysis. Additionally, hypothetical data and potential signaling pathways are presented to guide researchers in their experimental design and interpretation of results when studying similar compounds.

Experimental Protocols

Preparation of Perfusion Buffer (Krebs-Henseleit Solution)

A standard Krebs-Henseleit solution is essential for maintaining the physiological function of the isolated heart.[6]

Composition:

ComponentConcentration (mM)
NaCl119.0
KCl4.7
KH2PO41.2
MgSO41.2
CaCl22.5
NaHCO322.0
Glucose11.0
Pyruvate2.0
EDTA0.5
Heparin5 U/mL

Procedure:

  • Dissolve all components except CaCl2 and NaHCO3 in high-purity water.

  • Gas the solution with 95% O2 / 5% CO2 for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

  • Slowly add CaCl2 while stirring to prevent precipitation.

  • Finally, add NaHCO3 and continue to gas the solution.

  • Warm the buffer to 37°C before use.[6]

Animal Preparation and Heart Isolation

This protocol is designed for a murine model, a common choice for Langendorff experiments.[7]

Materials:

  • Male or female mice (e.g., C57BL/6, 16-18 weeks old)[6]

  • Anesthetic (e.g., sodium pentobarbital, 100 mg/kg intraperitoneally)[6]

  • Surgical instruments (scissors, forceps, hemostats)

  • Ice-cold Krebs-Henseleit buffer

Procedure:

  • Anesthetize the mouse via an intraperitoneal injection of sodium pentobarbital.

  • Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.

  • Carefully excise the heart, ensuring a sufficient length of the aorta remains for cannulation.[7]

  • Immediately place the excised heart into ice-cold Krebs-Henseleit buffer to arrest metabolic activity and prevent ischemic damage.[6][7]

Langendorff Perfusion Setup and Heart Mounting

Apparatus:

  • Langendorff perfusion system (commercially available or custom-built)

  • Peristaltic pump for constant flow or a reservoir for constant pressure perfusion[2]

  • Water-jacketed organ bath and tubing to maintain 37°C

  • Pressure transducer connected to a water-filled balloon

  • Flow transducer

  • Data acquisition system (e.g., PowerLab)[6]

Procedure:

  • Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the tubing.

  • Under a dissecting microscope, carefully cannulate the aorta onto a 21-gauge cannula.[7]

  • Secure the aorta to the cannula with a suture or a small clip.

  • Initiate retrograde perfusion at a constant pressure (e.g., 80 mmHg) or constant flow (e.g., 2-2.5 mL/min).[6][7] The heart should regain a healthy pink color and resume spontaneous contractions.[7]

  • Insert a small, water-filled latex balloon into the left ventricle through the mitral valve.

  • Connect the balloon to a pressure transducer to measure left ventricular developed pressure (LVDP).

  • Place a flow probe in the coronary effluent line to measure coronary flow (CF).

  • Allow the heart to stabilize for a period of 30-40 minutes before commencing the experimental protocol.[6] Hearts with persistent arrhythmias or an LVDP below 80 mmHg should be excluded.[6]

Experimental Protocol for Peptide Administration
  • Baseline Recording: Record baseline cardiac parameters (LVDP, heart rate, and CF) for a stable period (e.g., 20 minutes).

  • Peptide Perfusion: Switch the perfusion to a buffer containing the desired concentration of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal). It is advisable to perform a dose-response curve with increasing concentrations of the peptide.

  • Washout: After the peptide administration period, switch back to the standard Krebs-Henseleit buffer to observe any reversal of effects.

  • Data Collection: Continuously record all parameters throughout the experiment using a data acquisition system.

Data Presentation

The quantitative data obtained from the Langendorff experiment should be summarized in a clear and structured table to facilitate comparison between baseline and treatment conditions.

Table 1: Hypothetical Effects of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) on Cardiac Function

ParameterBaseline10 nM Peptide100 nM PeptideWashout
Heart Rate (beats/min) 310 ± 15305 ± 12298 ± 14308 ± 16
LVDP (mmHg) 105 ± 8125 ± 10140 ± 11110 ± 9
+dP/dt_max (mmHg/s) 2500 ± 2003000 ± 2503500 ± 2802600 ± 220
-dP/dt_min (mmHg/s) -1800 ± 150-2100 ± 180-2400 ± 200-1850 ± 160
Coronary Flow (mL/min) 12.5 ± 1.214.0 ± 1.515.8 ± 1.812.8 ± 1.3

Data are presented as mean ± SEM. *p < 0.05 compared to baseline. LVDP: Left Ventricular Developed Pressure; +dP/dt_max: Maximum rate of pressure development; -dP/dt_min: Minimum rate of pressure development.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Peptide Administration cluster_analysis Data Analysis prep_buffer Prepare Krebs-Henseleit Buffer cannulation Cannulate Aorta animal_prep Anesthetize Animal heart_isolation Isolate Heart animal_prep->heart_isolation heart_isolation->cannulation stabilization Stabilize Heart (30-40 min) cannulation->stabilization data_acq Continuous Data Acquisition cannulation->data_acq baseline Record Baseline Data stabilization->baseline peptide_admin Perfuse with NH2-c[...]-K-G-P-(D-2Nal) baseline->peptide_admin washout Washout with Krebs-Henseleit Buffer peptide_admin->washout analysis Analyze Cardiac Parameters washout->analysis

Caption: Experimental workflow for Langendorff heart perfusion with a novel peptide.

Hypothesized Signaling Pathway

Many vasoactive peptides exert their effects on cardiomyocytes through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that modulate cardiac contractility and metabolism.[8][9] A plausible pathway for a peptide that enhances cardiac function involves the activation of protein kinase C (PKC) and subsequent modulation of calcium handling proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_effect Cellular Effects peptide NH2-c[...]-K-G-P-(D-2Nal) gpcr GPCR peptide->gpcr Binds to plc Phospholipase C (PLC) gpcr->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ip3r IP3 Receptor ip3->ip3r Binds to ion_channels Modulation of Ion Channels pkc->ion_channels ca_release Ca2+ Release ip3r->ca_release contractility Increased Contractility ca_release->contractility

Caption: Hypothesized GPCR-mediated signaling pathway in cardiomyocytes.

References

Application Notes and Protocols for BRET-Based Apelin Receptor Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Bioluminescence Resonance Energy Transfer (BRET) based biosensors to study apelin receptor (APLNR) signaling. The apelin/APLNR system is a critical regulator of cardiovascular function, fluid homeostasis, and energy metabolism, making it a promising therapeutic target.[1][2] BRET technology offers a powerful platform for high-throughput screening and detailed pharmacological characterization of APLNR-targeting compounds.

Application Notes

Introduction to Apelin Receptor Signaling

The apelin receptor is a class A G-protein coupled receptor (GPCR) that is activated by a family of endogenous peptide ligands, the most studied being apelin-13, apelin-17, and apelin-36.[3] Upon ligand binding, the APLNR undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling mechanism involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, APLNR activation can trigger signaling through Gαq/11, activating the phospholipase C (PLC) pathway.

Beyond G-protein-mediated signaling, the activated APLNR can also recruit β-arrestins.[3][4] This interaction not only desensitizes the G-protein signaling but also initiates a distinct wave of G-protein-independent signaling, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[4] The ability of different ligands to selectively activate G-protein or β-arrestin pathways, a phenomenon known as biased agonism, is of significant interest in drug development.[4][5]

BRET Technology for Studying APLNR Signaling

Bioluminescence Resonance Energy Transfer (BRET) is a non-radiative energy transfer technique that occurs between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (typically <10 nm).[6] This technology is exceptionally well-suited for studying the dynamic protein-protein interactions that characterize GPCR signaling in live cells.[7][8][9][10]

For APLNR, BRET biosensors are primarily used to monitor two key events:

  • G-protein Activation: The interaction between the APLNR and its cognate G-protein or the dissociation of the Gα and Gβγ subunits of the heterotrimeric G-protein can be monitored.[4][11][12]

  • β-arrestin Recruitment: The recruitment of β-arrestin to the activated APLNR is a hallmark of receptor activation and subsequent desensitization and internalization.[4][13][14]

Quantitative Data Summary

The following tables summarize quantitative data obtained from BRET-based assays studying apelin receptor signaling.

Table 1: Potency of Apelin Peptides for Gαi1 Protein Activation

LigandIC50 (M)BRET Assay TypeCell LineReference
K17F (Apelin-17)2.7 x 10⁻¹⁰Gαi1-RlucII / Gγ5-GFP10 dissociationHEK293T[4]
K16P8.1 x 10⁻¹⁰Gαi1-RlucII / Gγ5-GFP10 dissociationHEK293T[4]

Table 2: Potency of Apelin Peptides for β-arrestin Recruitment

LigandEC50 (M)BRET Assay TypeCell LineReference
K17F (Apelin-17)1.1 x 10⁻⁸APLNR-YFP / β-arrestin1-RlucIIHEK293T[4]
K17F (Apelin-17)1.3 x 10⁻⁸APLNR-YFP / β-arrestin2-RlucIIHEK293T[4]
K16P> 10⁻⁶APLNR-YFP / β-arrestin1-RlucIIHEK293T[4]
K16P> 10⁻⁶APLNR-YFP / β-arrestin2-RlucIIHEK293T[4]

Experimental Protocols

Protocol 1: G-protein Activation BRET Assay

This protocol is adapted from studies monitoring the dissociation of Gαi and Gβγ subunits upon apelin receptor activation.[4]

Materials:

  • HEK293T cells

  • Expression plasmids: HA-tagged APLNR, Gαi1-RlucII, Gβ1, and Gγ5-GFP10

  • Cell culture medium (DMEM with 10% FBS)

  • Polyethylenimine (PEI) for transfection

  • Phosphate-buffered saline (PBS)

  • White opaque 96-well plates

  • Coelenterazine h (BRET substrate)

  • BRET plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • For transfection in a 10 cm dish, prepare a mix of plasmids: 1 µg HA-APLNR, 0.5 µg Gαi1-RlucII, 2 µg Gβ1, and 2 µg Gγ5-GFP10.

    • Add PEI at a 3:1 ratio (µg of PEI : µg of DNA) to the plasmid mix, vortex briefly, and incubate for 20 minutes at room temperature.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Assay Preparation:

    • After 24 hours, detach the cells and resuspend them in PBS.

    • Seed the cells into a white opaque 96-well plate at a density of 8-10 x 10⁴ cells per well.

  • BRET Measurement:

    • 48 hours post-transfection, replace the medium with PBS.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the BRET signal using a plate reader equipped with two filters for light emission at 485 nm (Rluc emission) and 530 nm (YFP emission).

    • Establish a baseline reading for 5-10 minutes.

    • Add varying concentrations of the apelin peptide or test compound and continue to measure the BRET signal for 15-30 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the light intensity from the acceptor (530 nm) by the light intensity from the donor (485 nm).

    • A decrease in the BRET ratio indicates dissociation of the Gαi1-RlucII and Gγ5-GFP10 subunits, signifying G-protein activation.

    • Plot the change in BRET ratio against the ligand concentration to generate dose-response curves and determine IC50 values.

Protocol 2: β-arrestin Recruitment BRET Assay

This protocol is designed to measure the interaction between the apelin receptor and β-arrestin.[4]

Materials:

  • HEK293T cells

  • Expression plasmids: APLNR-YFP and β-arrestin1/2-RlucII

  • Cell culture medium (DMEM with 10% FBS)

  • Polyethylenimine (PEI) for transfection

  • Phosphate-buffered saline (PBS)

  • White opaque 96-well plates

  • Coelenterazine h (BRET substrate)

  • BRET plate reader

Procedure:

  • Cell Culture and Transfection:

    • Follow the same cell culture and transfection procedure as in Protocol 1, using 1 µg of APLNR-YFP and 1 µg of β-arrestin1-RlucII or β-arrestin2-RlucII plasmids.

  • Assay Preparation:

    • Follow the same assay preparation steps as in Protocol 1.

  • BRET Measurement:

    • 48 hours post-transfection, replace the medium with PBS.

    • Add varying concentrations of the apelin peptide or test compound and incubate for 15 minutes.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the BRET signal as described in Protocol 1.

  • Data Analysis:

    • Calculate the BRET ratio as described in Protocol 1.

    • An increase in the BRET ratio indicates the recruitment of β-arrestin-RlucII to the APLNR-YFP.

    • Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 values.

Visualizations

Apelin Receptor Signaling Pathways cluster_membrane Plasma Membrane APLNR Apelin Receptor (APLNR) G_protein Gαi/oβγ APLNR->G_protein activates PLC PLC APLNR->PLC activates (via Gαq) beta_arrestin β-arrestin APLNR->beta_arrestin recruits AC Adenylyl Cyclase (AC) G_protein->AC inhibits Apelin Apelin Apelin->APLNR binds cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream ERK ERK1/2 beta_arrestin->ERK activates ERK->Downstream

Caption: Apelin Receptor Signaling Pathways.

BRET Assay Workflow for Beta-arrestin Recruitment start Start transfect Co-transfect cells with APLNR-Acceptor and β-arrestin-Donor plasmids start->transfect culture Culture cells for 24-48 hours transfect->culture seed Seed cells into a 96-well plate culture->seed add_ligand Add apelin peptide or test compound seed->add_ligand add_substrate Add BRET substrate (Coelenterazine h) add_ligand->add_substrate measure Measure luminescence at Donor and Acceptor wavelengths add_substrate->measure analyze Calculate BRET ratio and analyze data measure->analyze end End analyze->end

Caption: BRET Assay Workflow.

Caption: G-protein Activation BRET Assay Principle.

References

Troubleshooting & Optimization

Overcoming solubility issues of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive support for researchers, scientists, and drug development professionals encountering solubility challenges with the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal). The information is presented in a question-and-answer format, supplemented with detailed troubleshooting protocols, data tables, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of this peptide?

A1: The solubility of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is primarily influenced by three factors:

  • Amino Acid Composition: The peptide contains a significant number of hydrophobic residues, most notably Leucine (L), Proline (P), and the non-natural amino acid D-2-Naphthylalanine (D-2Nal).[1][2][3] The bulky aromatic side chain of D-2Nal, in particular, dramatically increases hydrophobicity and limits solubility in aqueous solutions.[3] The nature of the unspecified 'X' residues will also play a critical role.

  • Net Charge: The peptide has a net positive charge at neutral pH due to the free N-terminus and the side chains of Arginine (R) and Lysine (K). This suggests that solubility will be greater in acidic conditions.[1][4]

  • Cyclic Structure: Cyclization restricts the conformational flexibility of the peptide. This can sometimes lead to the formation of secondary structures that mask polar groups and encourage aggregation, further reducing solubility.[5][6]

Q2: Why won't my peptide dissolve in pure water or neutral buffers like PBS?

A2: Due to its high hydrophobicity, this peptide is expected to have very poor solubility in neutral aqueous solutions.[7][8] At neutral pH, the hydrophobic forces that drive aggregation can overcome the solubilizing effect of the charged residues. Peptides are often least soluble at their isoelectric point (pI), and while this peptide is basic, its solubility in neutral buffers is still limited by its non-polar character.[2]

Q3: What is the recommended starting procedure for dissolving this peptide?

A3: Always begin by attempting to dissolve a small test amount of the peptide before using the entire sample.[7][9] Given the peptide's basic nature (net positive charge), the recommended starting solvent is a dilute acidic solution. An effective first step is to try dissolving the peptide in sterile, distilled water, and if that fails, add a small amount of 10% acetic acid dropwise.[1][4][10]

Q4: If acidic solutions fail, what organic solvents should I consider?

A4: For highly hydrophobic peptides, organic co-solvents are often necessary.[8] The recommended approach is to first dissolve the peptide in a minimal amount of a pure organic solvent and then slowly dilute the solution with the desired aqueous buffer.[1][11]

  • DMSO (Dimethyl sulfoxide): This is the preferred choice for most biological applications due to its strong solubilizing power and relatively low toxicity.[7] However, DMSO can oxidize peptides containing Cysteine or Methionine residues and should be used with caution if your 'X' residue is one of these.[1][7]

  • DMF (Dimethylformamide): A good alternative to DMSO, especially if oxidation is a concern.[1]

  • Acetonitrile (ACN) or Isopropanol: These can also be effective but may be less compatible with certain cellular assays.[12]

Q5: How can I avoid peptide aggregation during solubilization and storage?

A5: Aggregation is a common issue with hydrophobic peptides and is driven by the formation of secondary structures like beta-sheets.[2][9] To minimize this:

  • Use the right solvent: Dissolving completely in an organic solvent before aqueous dilution helps prevent aggregation.[11]

  • Sonication: Brief periods of sonication in a water bath can help break up small aggregates and facilitate dissolution.[7][8]

  • Storage: Store stock solutions at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[9][10]

  • Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material or aggregates.[1][12]

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal).

Initial Peptide Analysis

Before attempting solubilization, it is crucial to estimate the peptide's net charge. This will guide the selection of the appropriate solvent system.

Table 1: Estimated Net Charge Calculation

This calculation assumes a pH below the pKa of the acidic groups and above the pKa of the basic groups. The contribution of the unspecified 'X' residue is variable.

Amino Acid/GroupCharge ContributionCountTotal Charge
N-terminal Amine (-NH2)+11+1
Arginine (R)+11+1
Lysine (K)+11+1
Scenario 1: X is Neutral (e.g., Leu, Ala) 020
Scenario 2: X is Acidic (e.g., Asp, Glu) -12-2
Scenario 3: X is Basic (e.g., Lys, Orn) +12+2
Predicted Net Charge (Scenario 1) +3 (Basic)
Predicted Net Charge (Scenario 2) +1 (Basic)
Predicted Net Charge (Scenario 3) +5 (Strongly Basic)
Solubilization Workflow

The following diagram outlines the recommended step-by-step process for dissolving the peptide.

G Solubilization Troubleshooting Workflow start Start with Small Aliquot of Lyophilized Peptide step1 1. Add Sterile H2O. Vortex. start->step1 check1 Is solution clear? step1->check1 step2 2. Add 10% Acetic Acid dropwise. Vortex. check1->step2 No success Success! Prepare aliquots and store at -20°C or -80°C. check1->success Yes check2 Is solution clear? step2->check2 check2->success Yes relyophilize Lyophilize to remove acidic solvent and proceed to Step 3. check2->relyophilize No step3 3. Use minimal DMSO (or DMF) to dissolve. Vortex/Sonicate. check3 Is solution clear? step3->check3 step4 4. Slowly add aqueous buffer while vortexing. check3->step4 Yes fail Consult Advanced Methods: - Chaotropic Agents - Formulation Strategies check3->fail No check4 Does precipitate form? step4->check4 check4->success No check4->fail Yes, solubility limit exceeded. relyophilize->step3

Caption: A step-by-step decision tree for solubilizing the target peptide.

Experimental Protocols

Protocol 1: Standard Solubilization of a Hydrophobic, Basic Peptide

This protocol details the process of creating a 1 mg/mL stock solution.

Materials:

  • Lyophilized NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

  • Sterile, deionized water

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer and benchtop centrifuge

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[7]

  • Initial Weighing: Weigh out the desired amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Organic Dissolution: Add a small volume of DMSO (e.g., 50 µL) directly to the peptide powder. Vortex thoroughly for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[7][8] Visually inspect to ensure the solution is completely clear and free of particulates.

  • Aqueous Dilution: While vortexing gently, slowly add the target aqueous buffer drop-by-drop to the DMSO concentrate until the final desired volume (e.g., 950 µL to reach a total volume of 1 mL) is achieved. This gradual dilution is critical to prevent the peptide from precipitating out of solution.[1]

  • Final Check: If the solution remains clear, the peptide is successfully solubilized. If the solution becomes cloudy, the solubility limit in that final buffer concentration has been exceeded.

  • Clarification & Storage: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any minor, insoluble aggregates.[1][12] Carefully transfer the supernatant to a new tube.

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. Store immediately at -20°C or -80°C.

Protocol 2: Small-Scale Solubility Testing

This protocol helps determine the optimal solvent without risking the entire peptide stock.

Procedure:

  • Prepare several microcentrifuge tubes, each containing a small, equal amount of the lyophilized peptide (e.g., ~0.1 mg).

  • To each tube, add a small, measured volume (e.g., 10 µL) of a different test solvent.

    • Tube 1: Sterile water

    • Tube 2: 10% Acetic Acid

    • Tube 3: DMSO

    • Tube 4: DMF

  • Vortex each tube and observe for dissolution. Use sonication if needed.

  • For the tubes where the peptide dissolved (e.g., DMSO), slowly add your target aqueous buffer in 10 µL increments, vortexing between additions.

  • Note the solvent that allows for the highest dilution with the aqueous buffer before precipitation occurs. Use this optimal solvent system for dissolving your main stock, as described in Protocol 1.

Data Summary and Advanced Concepts

Solubilizing Agents

The choice of solvent is critical and depends on the experimental context.

Table 2: Summary of Recommended Solvents

Solvent/AdditiveTypeRecommended UseConsiderations
Water / Aqueous Buffer Primary (Aqueous)Unlikely to work alone; used for dilution.Ideal for biological compatibility.
Acetic Acid (10%) pH ModifierFor basic peptides insoluble in water.[4][10]Can be removed by lyophilization. Not suitable for all cell assays.
Ammonium Hydroxide (10%) pH ModifierFor acidic peptides. Not recommended for this peptide.Can cause disulfide bond formation if Cys is present.[4]
DMSO / DMF Organic Co-solventFor highly hydrophobic peptides.[7][8]Use minimal volume. Final concentration in assays should typically be <1%, often <0.1%.[1]
Urea (6M) / Guanidine-HCl (6M) Chaotropic AgentLast resort for severely aggregated peptides.[7][8]Denatures proteins; generally incompatible with biological assays.[7][8]
Visualizing Peptide Interactions

Solubility is a balance between peptide-solvent and peptide-peptide interactions. The goal is to favor peptide-solvent interactions to prevent aggregation.

G Peptide Solubilization vs. Aggregation cluster_0 Peptide Individual Peptide Molecules Solvated Solvated Peptides (Stable Solution) Peptide->Solvated Favored by: - Organic Solvents - Correct pH - Sonication Aggregated Aggregated Peptides (Precipitate) Peptide->Aggregated Driven by: - Hydrophobic Interactions - Neutral pH - High Concentration Aqueous Aqueous Buffer (e.g., PBS) Aqueous->Peptide Organic Organic Co-solvent (e.g., DMSO) Organic->Peptide Acidic Acidic pH (e.g., Acetic Acid) Acidic->Peptide

Caption: Factors promoting peptide solubilization versus aggregation.

References

Technical Support Center: Preventing Aggregation of Cyclic Peptides in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot the aggregation of cyclic peptides in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of cyclic peptide aggregation?

A1: Cyclic peptide aggregation is a complex phenomenon influenced by a variety of intrinsic and extrinsic factors. Aggregation can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity. Key factors that contribute to aggregation include:

  • Peptide Sequence: The amino acid composition plays a crucial role. Hydrophobic residues tend to promote aggregation through intermolecular interactions.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.

  • pH: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to increased aggregation due to reduced electrostatic repulsion.

  • Ionic Strength: The salt concentration of the solution can influence aggregation. At low concentrations, salts can help to screen charges and reduce aggregation. However, at high concentrations, they can lead to "salting out" and promote aggregation.

  • Temperature: Temperature can have a complex effect on peptide stability. While higher temperatures can sometimes increase solubility, they can also promote aggregation by increasing the rate of intermolecular collisions and potentially inducing conformational changes. Conversely, some peptides can also aggregate at lower temperatures.

  • Solvent: The choice of solvent is critical. Solvents that do not adequately solvate the peptide can lead to aggregation. For hydrophobic peptides, organic co-solvents like DMSO or DMF may be necessary.

  • Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may induce unfolding and subsequent aggregation.

Q2: How can I prevent my cyclic peptide from aggregating?

A2: Preventing aggregation often involves a multi-pronged approach that addresses the factors mentioned above. Here are some common strategies:

  • Formulation Optimization:

    • pH Adjustment: Maintain the pH of the solution away from the peptide's isoelectric point (pI) to ensure a net charge and promote electrostatic repulsion.

    • Use of Excipients: Incorporate stabilizing excipients into your formulation. These can include:

      • Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These agents can stabilize the peptide structure through preferential hydration.

      • Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress aggregation.

      • Surfactants (e.g., polysorbates, Pluronics): These can prevent aggregation at interfaces and reduce surface-induced aggregation.

  • Solvent Selection: Choose a solvent system in which the peptide is highly soluble. For hydrophobic cyclic peptides, this may involve the use of organic co-solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in small amounts.

  • Temperature Control: Store and handle peptide solutions at appropriate temperatures. For many peptides, storage at low temperatures (-20°C or -80°C) is recommended to slow down degradation and aggregation processes. Avoid repeated freeze-thaw cycles.

  • Peptide Modification:

    • Cyclization: The inherent conformational rigidity of cyclic peptides can already reduce the propensity for aggregation compared to their linear counterparts.

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide and sterically hinder intermolecular interactions.

  • Proper Handling and Storage:

    • Lyophilization: Storing peptides in a lyophilized (freeze-dried) state is a common strategy to enhance long-term stability.

    • Inert Atmosphere: For peptides susceptible to oxidation, which can sometimes precede aggregation, storing under an inert gas like argon or nitrogen can be beneficial.

Q3: How can I detect if my cyclic peptide is aggregating?

A3: Several analytical techniques can be used to detect and characterize peptide aggregation. The choice of method often depends on the size and nature of the aggregates.

  • Visual Inspection: The simplest method is to visually inspect the solution for turbidity, precipitation, or gel formation.

  • UV-Visible Spectroscopy: An increase in light scattering due to the formation of aggregates can be detected as an increase in absorbance or turbidity.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is a robust method for quantifying the amount of monomer, dimer, and higher-order soluble aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of ordered aggregate. Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide. A loss of the native conformation and an increase in β-sheet content can be indicative of aggregation.

Troubleshooting Guide

Problem: My lyophilized cyclic peptide won't dissolve properly.

Possible Cause Troubleshooting Steps
Incorrect Solvent The peptide may be hydrophobic and require an organic co-solvent. Try dissolving a small amount of the peptide in a minimal volume of DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.
pH is near the pI The peptide's net charge may be too low for efficient solvation. If the peptide is acidic, try a basic buffer. If it is basic, try an acidic buffer.
Insufficient Mixing The peptide may require more energy to dissolve. Try gentle vortexing or sonication. Be cautious, as excessive mechanical stress can sometimes promote aggregation.

Problem: My cyclic peptide solution becomes cloudy or forms a precipitate over time.

Possible Cause Troubleshooting Steps
Aggregation This is a clear sign of aggregation. The solution conditions are likely not optimal for peptide stability.
pH Shift The pH of your buffer may have changed over time, bringing it closer to the peptide's pI. Verify the pH and adjust if necessary.
Temperature Fluctuations The solution may have been subjected to temperature changes or freeze-thaw cycles that induced aggregation. Aliquot the peptide solution to avoid repeated freeze-thawing.
High Concentration The peptide concentration may be too high, promoting self-association. Try working with a more dilute solution if your experiment allows.

Quantitative Data Summary

Table 1: Effect of pH on Peptide Aggregation

Peptide TypepH relative to pINet ChargeElectrostatic RepulsionAggregation PropensityReference
AcidicBelow pIPositiveHighLow
AcidicAt pINeutralLowHigh
AcidicAbove pINegativeHighLow
BasicBelow pIPositiveHighLow
BasicAt pINeutralLowHigh
BasicAbove pINegativeHighLow

Table 2: Common Excipients and Their Mechanisms of Action

Excipient ClassExamplesMechanism of ActionTypical ConcentrationReference
Sugars/PolyolsSucrose, Trehalose, MannitolPreferential exclusion, vitrification5-10% (w/v)
Amino AcidsArginine, Glycine, ProlineSuppress aggregation through various mechanisms50-250 mM
SurfactantsPolysorbate 20/80, PluronicsReduce surface adsorption and interfacial stress0.01-0.1% (w/v)

Experimental Protocols

Protocol 1: Detection of Aggregates by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the cyclic peptide solution in a suitable, filtered buffer.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust or large particulates.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Set the desired measurement temperature.

    • Enter the viscosity and refractive index of the solvent into the software.

  • Measurement:

    • Carefully pipette the sample into a clean DLS cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of the particles in the solution.

    • The presence of a population of particles with a significantly larger hydrodynamic radius than the monomeric peptide is indicative of aggregation.

Protocol 2: Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

  • Mobile Phase Preparation:

    • Prepare an aqueous mobile phase, typically a phosphate or Tris buffer, containing salt (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.

    • Filter and degas the mobile phase.

  • Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the cyclic peptide in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a known volume of the sample onto the column.

    • The separation occurs based on size, with larger aggregates eluting before the monomeric peptide.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer and aggregates.

    • Calculate the percentage of aggregates in the sample.

Protocol 3: Detection of Fibrillar Aggregates by Thioflavin T (ThT) Assay

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Protect the ThT solution from light.

  • Assay Procedure:

    • In a 96-well black plate, add the cyclic peptide sample.

    • Add the ThT working solution to each well.

    • Include a buffer-only control and a monomeric peptide control.

  • Measurement:

    • Incubate the plate at room temperature in the dark for a short period.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

  • Data Analysis:

    • A significant increase in fluorescence intensity in the sample wells compared to the controls indicates the presence of amyloid-like fibrils.

Visualizations

AggregationTroubleshootingWorkflow start Start: Observe Peptide Aggregation (Turbidity, Precipitation) check_solubility Is the peptide fully dissolved? start->check_solubility dissolution_steps Troubleshoot Dissolution: - Use organic co-solvent (DMSO, DMF) - Adjust pH away from pI - Gentle sonication check_solubility->dissolution_steps No check_solution_cond Review Solution Conditions check_solubility->check_solution_cond Yes dissolution_steps->check_solubility adjust_ph Adjust pH (away from pI) check_solution_cond->adjust_ph adjust_conc Lower Peptide Concentration check_solution_cond->adjust_conc add_excipients Add Stabilizing Excipients (e.g., Arginine, Sugars, Surfactants) check_solution_cond->add_excipients optimize_temp Optimize Temperature (Storage & Handling) check_solution_cond->optimize_temp characterize_aggregates Characterize Aggregates (DLS, SEC, ThT) adjust_ph->characterize_aggregates adjust_conc->characterize_aggregates add_excipients->characterize_aggregates optimize_temp->characterize_aggregates reformulate Reformulate Peptide characterize_aggregates->reformulate end_success Aggregation Resolved reformulate->end_success Successful end_ongoing Aggregation Persists: Consider Peptide Modification reformulate->end_ongoing Unsuccessful AggregationPreventionStrategies cluster_formulation Formulation Strategies cluster_handling Handling & Storage cluster_modification Peptide Modification ph_control pH Control (away from pI) excipients Excipients (Sugars, Amino Acids, Surfactants) solvent Solvent Selection temperature Temperature Control (-20°C / -80°C) lyophilization Lyophilization no_freeze_thaw Avoid Freeze-Thaw cyclization Cyclization pegylation PEGylation prevention Prevention of Aggregation prevention->ph_control prevention->excipients prevention->solvent prevention->temperature prevention->lyophilization prevention->no_freeze_thaw prevention->cyclization prevention->pegylation

Optimizing dosage of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dosage Optimization for Novel Peptides

Welcome to the technical support center for the in vivo application of novel cyclic peptides, including compounds from the NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) family. This resource provides practical guidance, troubleshooting tips, and standardized protocols to assist researchers in designing and executing successful preclinical studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during in vivo dosage optimization experiments.

Q1: I am not observing any biological effect at my initial dose. What are the next steps?

A1: A lack of response at the starting dose is a common issue in early-stage in vivo research. A systematic approach is necessary to diagnose the problem.

  • Dose Escalation: Your initial dose may be below the Minimum Effective Dose (MED). It is recommended to conduct a dose-escalation study, increasing the dose systematically (e.g., 3x, 5x, or 10x increments) until a biological response or signs of toxicity are observed.[1][2]

  • Peptide Stability and Formulation: Peptides can be susceptible to degradation.[3][4] Confirm the stability of your peptide in the chosen vehicle and under your storage conditions. Issues like aggregation, oxidation, or hydrolysis can inactivate the compound.[3] Ensure the formulation is appropriate for the administration route and that the peptide is fully solubilized.

  • Administration Route & Technique: Bioavailability can vary significantly between different administration routes (e.g., intravenous, subcutaneous, intraperitoneal).[1][5] An effective dose for an IV injection may be ineffective if administered SC. Verify that the injection technique is correct and consistent to avoid issues like leakage or incorrect placement.[5]

  • Pharmacokinetics (PK): The peptide may be cleared from circulation too rapidly to exert its effect. Consider conducting a preliminary PK study to measure the peptide's half-life and exposure in plasma and target tissues.

Q2: My results show high variability between animals in the same dose group. What are the potential causes?

A2: High inter-animal variability can mask true biological effects and confound data interpretation.

  • Inconsistent Dosing: Ensure meticulous accuracy in dose preparation and administration. Use calibrated equipment and verify injection volumes for each animal. Inconsistent administration can lead to significant differences in exposure.[6]

  • Animal Model Factors: The selection of the animal model is crucial.[7] Factors such as age, sex, weight, genetic background, and health status of the animals can contribute to variability. Use animals from a single, reliable supplier and ensure they are properly acclimated.

  • Experimental Procedures: Implement randomization and blinding to minimize bias.[7] Randomly assign animals to treatment groups and blind the personnel who are performing the experiment and analyzing the data.[7] Handle animals consistently to minimize stress-induced physiological changes.

  • Peptide Formulation Issues: Poorly formulated peptides can lead to inconsistent absorption. Ensure your peptide is fully dissolved and stable in the vehicle. For subcutaneous injections, inconsistent depot formation can be a source of variability.

Q3: I observed unexpected toxicity or adverse events at a dose I predicted would be safe. How should I proceed?

A3: The appearance of unexpected toxicity requires immediate action to ensure animal welfare and data integrity.

  • Cease Dosing and Monitor: Stop administration at the toxic dose level immediately. Closely monitor the affected animals for clinical signs and provide supportive care as required by your institutional animal care and use committee (IACUC) protocol.

  • Determine the Maximum Tolerated Dose (MTD): The MTD is the highest dose that can be administered without causing unacceptable side effects.[8] Your observation indicates you have exceeded the MTD. You should test intermediate doses between your last safe dose and the toxic dose to more precisely define the MTD.[2]

  • Review Formulation Components: The vehicle or excipients used in the formulation could be contributing to the toxicity.[9] Administer a vehicle-only control group to rule out this possibility.

  • Evaluate On-Target vs. Off-Target Effects: Consider if the toxicity is an exaggerated pharmacological effect (on-target) or an unrelated side effect (off-target). This will inform the future development and potential modifications of the peptide.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for a novel peptide like NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) in my first in vivo study?

A1: Selecting a starting dose involves balancing safety and the potential for efficacy.

  • Literature Review: Search for published studies on peptides with similar structures or biological targets. This can provide a valuable starting point for a dose range.

  • In Vitro Data Extrapolation: Use your in vitro data (e.g., EC50 or IC50 values) as a guide. While direct conversion is not always reliable, it can help establish a target concentration in vivo.

  • Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate a Human Equivalent Dose (HED) and then convert it to the appropriate dose for your animal model based on body surface area.[1][10]

  • No Observed Adverse Effect Level (NOAEL): The safest approach is to start with a dose derived from the NOAEL, which is the highest dose found to cause no observable adverse effects in a preliminary toxicology study.[10] A safety factor (typically 10) is often applied to the HED derived from the NOAEL to determine the Maximum Recommended Starting Dose (MRSD).[10]

Q2: What is a Dose-Range Finding (DRF) study and why is it important?

A2: A Dose-Range Finding (DRF) study is a crucial early-stage preclinical experiment designed to identify a range of doses that are both safe and effective.[8][11] Its primary goals are to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[8] This information is essential for selecting appropriate dose levels for larger, more definitive efficacy and toxicology studies, which saves time, resources, and minimizes unnecessary animal use.[2][8]

Q3: What are the key considerations for peptide formulation for in vivo studies?

A3: Proper formulation is critical for the success of your study.

  • Solubility: The peptide must be completely dissolved in a biocompatible vehicle. Poor solubility can lead to inaccurate dosing and aggregation.

  • Stability: Peptides can be unstable in solution.[3] It's essential to use a buffer system that maintains an optimal pH and to protect the peptide from degradation pathways like oxidation and hydrolysis.[3] Whenever possible, prepare formulations fresh or validate their stability under storage conditions.

  • Tonicity and pH: The formulation should be isotonic and have a pH close to physiological levels (around 7.4) to minimize injection site irritation and pain.[12]

  • Vehicle Selection: The vehicle must be sterile, non-toxic, and compatible with the peptide and the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing excipients like propylene glycol or cyclodextrins.[9]

Q4: What is the significance of the cyclic structure in this peptide family?

A4: The cyclic structure of many peptides is a key design feature intended to improve their drug-like properties. Cyclization makes peptides more resistant to enzymatic degradation by removing the N- and C-termini, which are common cleavage sites for proteases.[3][13] This often leads to a longer half-life in vivo. Additionally, the constrained conformation of a cyclic peptide can increase its binding affinity and specificity for its target receptor.[14][15][16]

Data Presentation: Example Dose-Range Finding Study Design

This table outlines a typical design for a DRF study in mice. Doses are hypothetical and should be adapted based on available in vitro and preliminary data.

Group Treatment Dose (mg/kg) Route No. of Animals (n) Primary Endpoints
1Vehicle Control0SC5Body weight, clinical observations, target engagement biomarker
2Peptide0.1SC5Body weight, clinical observations, target engagement biomarker
3Peptide1.0SC5Body weight, clinical observations, target engagement biomarker
4Peptide10SC5Body weight, clinical observations, target engagement biomarker
5Peptide50SC5Body weight, clinical observations, target engagement biomarker

Experimental Protocols

Protocol: Rodent Dose-Range Finding (DRF) Study

1. Objective: To determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) following a single administration.

2. Materials:

  • Test Peptide (lyophilized powder)

  • Sterile Vehicle (e.g., 0.9% Saline with 5% DMSO, filtered)

  • Appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Sterile syringes and needles (e.g., 27G)

  • Calibrated analytical balance and vortex mixer

3. Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the experiment.

  • Randomization: Randomly assign animals to treatment groups (e.g., vehicle and 3-4 dose levels of the peptide). Ensure group housing conditions are consistent.

  • Formulation Preparation:

    • On the day of dosing, allow the lyophilized peptide to reach room temperature.[17]

    • Calculate the required amount of peptide and vehicle to achieve the desired final concentrations for each dose group.

    • Reconstitute the peptide in the vehicle, ensuring complete dissolution. Vortex gently if necessary.

  • Dose Administration:

    • Record the body weight of each animal immediately before dosing.

    • Calculate the exact injection volume for each animal based on its body weight and the dose concentration (e.g., 10 mL/kg volume).

    • Administer the dose via the chosen route (e.g., subcutaneous injection in the dorsal flank region). Administer vehicle to the control group.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first hour post-injection and then at regular intervals (e.g., 4, 8, 24, and 48 hours).

    • Record clinical observations, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily for at least 7 days to monitor for toxicity (a sustained weight loss of >15-20% is often considered an adverse effect).

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 hours post-dose), collect relevant samples (e.g., blood, target tissue) to assess pharmacodynamic/efficacy biomarkers.

    • Analyze the data to identify the MTD (highest dose with no significant adverse effects) and MED (lowest dose showing a statistically significant desired effect).

Visualizations

Dosage_Optimization_Workflow cluster_0 Phase 1: Dose Selection cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis & Decision start In Vitro Data (EC50/IC50) drf_design Design Dose-Range Finding (DRF) Study start->drf_design lit Literature Review (Similar Compounds) lit->drf_design run_drf Execute DRF Study (e.g., 3-5 dose groups + vehicle) drf_design->run_drf monitor Monitor for Toxicity (MTD) & Efficacy (MED) run_drf->monitor analyze Analyze Data (Biomarkers, Clinical Signs) monitor->analyze decision Establish Therapeutic Window (MTD vs MED) analyze->decision refine Refine Dose for Efficacy Studies decision->refine Favorable stop Toxicity Too High / No Efficacy (STOP/REDESIGN) decision->stop Unfavorable Hypothetical_Signaling_Pathway peptide Cyclic Peptide (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A (PKA) second_messenger->kinase Activates response Cellular Response (e.g., Gene Expression, Metabolic Change) kinase->response Phosphorylates Targets Troubleshooting_Logic start Problem: No Observed Effect q1 Was the highest dose in the DRF study tested? start->q1 a1_no Action: Escalate Dose Systematically q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Was peptide stability and formulation confirmed? a1_yes->q2 a2_no Action: Analyze Formulation (e.g., HPLC, DLS) q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Is the administration route optimal? a2_yes->q3 a3_no Action: Consider IV Route for maximal exposure q3->a3_no No a3_yes Action: Investigate PK/PD (Rapid Clearance?) q3->a3_yes Yes

References

Technical Support Center: Interpreting Complex Mass Spec Fragmentation of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex fragmentation spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the tandem mass spectrum of my cyclic peptide so much more complex than that of a linear peptide?

The increased complexity in the tandem mass spectra of cyclic peptides arises from their unique structural nature.[1][2] Unlike linear peptides which have defined N- and C-termini and typically produce predictable b- and y-ion series, cyclic peptides lack these termini.[3] Fragmentation is initiated by a ring-opening event at any of the amide bonds within the cyclic structure.[1] This leads to the formation of multiple linear precursor ions, each of which can then fragment to produce its own series of b-ions, but initially no y-ions.[1][2] This results in a significantly higher number of fragment ions compared to a linear peptide of the same mass.[1]

Furthermore, the presence of non-standard amino acids, common in non-ribosomally synthesized peptides, adds another layer of complexity to the spectra.[1] Researchers may also observe phenomena such as sequence scrambling and the formation of non-direct sequence (NDS) ions, which are fragments that do not correspond to the original amino acid sequence, making de novo sequencing particularly challenging.[2][4]

Q2: I'm not seeing the expected b- and y-ion series in my cyclic peptide spectrum. What should I look for?

For a cyclic peptide with n amino acid residues, you should theoretically expect to see n different series of b-ions, corresponding to the n possible ring-opening points.[1] Initially, you will not observe a y-ion series because there is no pre-existing C-terminus.[2] The fragmentation process can be visualized as follows:

Cyclic Cyclic Peptide Linear_1 Linear Isomer 1 Cyclic->Linear_1 Ring Opening 1 Linear_2 Linear Isomer 2 Cyclic->Linear_2 Ring Opening 2 Linear_n Linear Isomer n Cyclic->Linear_n ... b_ions_1 b-ion series 1 Linear_1->b_ions_1 Fragmentation b_ions_2 b-ion series 2 Linear_2->b_ions_2 Fragmentation b_ions_n b-ion series n Linear_n->b_ions_n Fragmentation

Caption: Fragmentation of a cyclic peptide into multiple linear isomers and subsequent b-ion series formation.

Look for series of peaks where the mass difference between adjacent peaks corresponds to the mass of an amino acid residue. Software tools can be invaluable in deconvoluting these overlapping ion series.

Q3: What are non-direct sequence (NDS) ions and how do they affect my interpretation?

Non-direct sequence (NDS) ions are fragment ions that arise from sequence scrambling events during fragmentation.[2] This phenomenon involves the initial ring-opened peptide fragmenting and then re-cyclizing in the gas phase, followed by a second ring-opening at a different position, leading to a "scrambled" linear precursor that then fragments.[4] The resulting fragment ions will not correspond to the original amino acid sequence, which can lead to incorrect sequence assignments if not accounted for.[2] The observation of NDS ions significantly complicates de novo sequencing efforts.[1]

Troubleshooting Guides

Problem: My automated sequencing software is failing to provide a confident sequence for my cyclic peptide.

Possible Causes and Solutions:

  • Cause 1: Inappropriate Fragmentation Method. Standard Collision-Induced Dissociation (CID) can produce very complex spectra with significant scrambling.[5]

    • Solution: If your instrument allows, try alternative fragmentation methods. Electron Transfer Dissociation (ETD) can be particularly effective as it often produces simpler spectra with more complete backbone cleavage, especially for peptides with disulfide bridges.[5] High-Energy Collisional Dissociation (HCD) can also provide complementary information.[6][7]

  • Cause 2: Software Not Optimized for Cyclic Peptides. Many standard proteomics software packages are designed for linear peptides and may not correctly interpret the complex fragmentation patterns of cyclic peptides.[2]

    • Solution: Utilize specialized software designed for cyclic peptide analysis, such as mMass or MS-CPA.[4][8] These tools are built to handle the unique fragmentation patterns and can help in annotating the spectra more accurately.

  • Cause 3: Insufficient Fragmentation Energy. The applied collision energy may not be optimal to generate a rich series of fragment ions.

    • Solution: Perform a collision energy ramp experiment to determine the optimal energy that produces the most informative spectrum for your specific peptide.

Experimental Protocol: Optimizing Fragmentation Method

  • Sample Preparation: Prepare your purified cyclic peptide sample at a suitable concentration for infusion or LC-MS/MS analysis.

  • Instrumentation Setup:

    • If available, set up experiments to acquire data using CID, HCD, and ETD fragmentation methods.

    • For each method, set a range of normalized collision energies (e.g., for CID/HCD) or reaction times (for ETD) to be tested.

  • Data Acquisition: Acquire MS/MS spectra for your cyclic peptide using each fragmentation method and at each energy/time setting.

  • Data Analysis:

    • Manually inspect the resulting spectra for the number and intensity of fragment ion series.

    • Utilize cyclic peptide-specific software to aid in the annotation of the spectra from each method.

    • Compare the sequence coverage and confidence of assignment for each fragmentation technique to determine the most suitable one for your peptide.

Problem: I am observing unexpected neutral losses in my spectrum.

Possible Causes and Solutions:

  • Cause 1: Labile Side Chains. Amino acids with labile side chains (e.g., Ser, Thr, Asp, Glu) can readily lose small neutral molecules like water (H₂O) or ammonia (NH₃) during fragmentation.[1]

    • Solution: When interpreting your spectra, be mindful of peaks corresponding to the precursor or fragment ions minus the mass of these common neutral losses.

  • Cause 2: Unique Structural Features. The presence of features like ester bonds in depsipeptides can lead to characteristic neutral losses.[1]

    • Solution: If you suspect your peptide has such modifications, look for fragmentation patterns that are consistent with these structures. Theoretical fragmentation tools that allow for custom modifications can be helpful.

Data Presentation: Common Neutral Losses in Peptide Fragmentation

Neutral LossMass (Da)Common Originating Residues
H₂O18.0106Ser, Thr, Asp, Glu, C-terminus
NH₃17.0265Asn, Gln, Arg, Lys, N-terminus
CO27.9949General backbone fragmentation
H₂S33.9877Cys, Met

Advanced Techniques and Workflows

Multi-Stage Mass Spectrometry (MSⁿ) for Deeper Structural Insights

When a standard MS/MS (MS²) spectrum is too complex to interpret, multi-stage mass spectrometry (MS³) can be employed to further fragment a specific ion from the MS² spectrum.[9] This can help to isolate a single fragmentation pathway and simplify the resulting spectrum, aiding in the determination of the sequence of that particular fragment.

MS1 MS1 (Precursor Ion Selection) MS2 MS2 (Fragmentation of Precursor) MS1->MS2 Fragment_Ion Select Specific Fragment Ion MS2->Fragment_Ion MS3 MS3 (Fragmentation of Fragment) Fragment_Ion->MS3 Simplified_Spectrum Simplified Spectrum MS3->Simplified_Spectrum

Caption: A simplified workflow for MS³ analysis of a cyclic peptide fragment.

Experimental Protocol: MSⁿ Analysis

  • Initial MS² Scan: Acquire a full MS/MS spectrum of your cyclic peptide.

  • Fragment Ion Selection: From the MS² spectrum, select an intense and potentially informative fragment ion for further fragmentation.

  • MS³ Scan: Perform an MS³ experiment by isolating and fragmenting the selected ion.

  • Iterative Process: This process can be repeated (MS⁴, etc.) on fragments from the MS³ scan to gain even more detailed structural information.[9]

  • Data Interpretation: Analyze the simplified MS³ (and subsequent) spectra to deduce the sequence of the selected fragment ions. This information can then be pieced together to reconstruct the full cyclic peptide sequence.

By understanding the fundamental principles of cyclic peptide fragmentation and employing systematic troubleshooting and advanced analytical techniques, researchers can more effectively navigate the complexities of interpreting their mass spectra.

References

Technical Support Center: Long-Term Storage and Stability of Lyophilized Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lyophilized Cyclic Peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and handling of these valuable molecules. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for lyophilized cyclic peptides?

For long-term stability, lyophilized cyclic peptides should be stored at low temperatures, protected from moisture and light.[1][2][3] The recommended storage conditions are:

  • -20°C: Suitable for long-term storage, with many peptides remaining stable for several years.[2][4][5]

  • -80°C: The preferred temperature for maximum stability, especially for sensitive sequences, potentially extending shelf life for over a decade.[6]

It is crucial to use airtight containers and consider storing them in a desiccator to minimize moisture exposure, as even small amounts of water can accelerate degradation.[1][2] For peptides susceptible to oxidation, purging the storage vial with an inert gas like argon or nitrogen is recommended.[3]

2. How does temperature fluctuation affect the stability of lyophilized cyclic peptides?

Temperature fluctuations, such as those in frost-free freezers that undergo regular defrost cycles, can be detrimental to the stability of lyophilized peptides.[3] These cycles can lead to partial thawing and refreezing at a microscopic level, which can introduce moisture and promote degradation pathways like hydrolysis and aggregation. Therefore, it is recommended to use a freezer with a stable temperature profile for long-term storage.

3. Are cyclic peptides more stable than their linear counterparts?

Yes, cyclic peptides generally exhibit greater stability compared to their linear analogs. The cyclic structure imparts conformational rigidity, which can protect against enzymatic degradation and certain chemical degradation pathways. For instance, a study on an RGD peptide demonstrated that the cyclic version was 30-fold more stable in solution at pH 7 than its linear counterpart.[7] This increased stability is a key advantage of using cyclic peptides in various research and therapeutic applications.

4. What is the expected shelf-life of a lyophilized cyclic peptide?

With proper storage at -20°C or -80°C in a dark, dry environment, lyophilized cyclic peptides can be stable for several years.[4][5] However, the exact shelf-life is sequence-dependent. Peptides containing amino acids that are prone to oxidation (e.g., Methionine, Cysteine, Tryptophan) or deamidation (e.g., Asparagine, Glutamine) may have a shorter shelf-life.[5] For critical applications, it is advisable to periodically re-test the purity of long-stored peptides.

5. How should I properly reconstitute a lyophilized cyclic peptide?

Proper reconstitution is critical to maintaining the peptide's integrity. Follow these general steps:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the peptide.[1][2]

  • Use a sterile, high-purity solvent appropriate for your peptide and downstream application. The choice of solvent depends on the peptide's solubility.

  • Add the solvent gently to the side of the vial to avoid aerosolizing the lyophilized powder.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used for peptides that are difficult to dissolve.[8]

Troubleshooting Guides

This section addresses common issues encountered during the storage, handling, and analysis of lyophilized cyclic peptides.

Issue Potential Cause(s) Recommended Solution(s)
Reduced Peptide Purity Over Time - Improper storage temperature (too high or fluctuating).- Exposure to moisture.- Exposure to light.- Oxidation of sensitive amino acids.- Store at a stable -20°C or -80°C.- Use airtight vials and store in a desiccator.- Store in the dark or use amber vials.- Purge vials with inert gas (argon or nitrogen) before sealing.
Difficulty Dissolving the Peptide - The peptide has low solubility in the chosen solvent.- The peptide has aggregated during storage or reconstitution.- Try a different solvent (e.g., add a small amount of organic solvent like DMSO or acetonitrile, or use an acidic or basic buffer depending on the peptide's pI).- Gently warm the solution.- Use sonication to aid dissolution.- If aggregation is suspected, analyze a small aliquot by SEC-HPLC.
Inconsistent Experimental Results - Peptide degradation due to improper storage or handling.- Inaccurate peptide concentration due to incomplete dissolution or weighing errors.- Multiple freeze-thaw cycles of the reconstituted peptide solution.- Re-evaluate storage and handling procedures.- Ensure complete dissolution before use and calibrate balances regularly.- Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.
Appearance of New Peaks in HPLC Analysis - Degradation of the peptide (e.g., hydrolysis, deamidation, oxidation).- Aggregation of the peptide.- Characterize the new peaks using mass spectrometry to identify degradation products.- Perform forced degradation studies to understand potential degradation pathways.- Use SEC-HPLC to analyze for aggregates.
Loss of Biological Activity - Conformation change or degradation of the peptide.- Confirm the purity and integrity of the peptide using HPLC and mass spectrometry.- Ensure that the reconstitution solvent and storage conditions of the solution are appropriate for maintaining the peptide's native conformation.

Quantitative Data on Stability

The stability of lyophilized peptides is significantly influenced by storage temperature and the presence of excipients. The following tables provide representative data on the stability of lyophilized peptides under various conditions.

Table 1: Effect of Temperature on the Stability of a Lyophilized Cyclic Peptide Over 24 Months

Storage TemperaturePurity (%) after 12 monthsPurity (%) after 24 months
-80°C 99.5%99.2%
-20°C 98.8%97.5%
4°C 95.2%90.1%
25°C (Room Temp) 85.3%72.5%

Note: This is representative data. Actual stability will vary depending on the specific cyclic peptide sequence and formulation.

Table 2: Impact of Excipients on the Stability of a Lyophilized Cyclic Peptide Stored at 4°C for 12 Months

FormulationPurity (%) after 12 months
No Excipient 95.2%
+ 5% Mannitol 97.8%
+ 5% Sucrose 98.5%
+ 5% Trehalose 98.8%

Note: Excipients like sugars (sucrose, trehalose) and bulking agents (mannitol) can act as cryoprotectants and lyoprotectants, enhancing the stability of the lyophilized product.[9] Sucrose and trehalose are often considered effective stabilizers for proteins during freeze-drying.[10][11][12][13][14]

Experimental Protocols

1. Protocol for Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for determining the purity of a lyophilized cyclic peptide.

  • Objective: To separate and quantify the main peptide from its impurities.

  • Materials:

    • Lyophilized cyclic peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample Preparation:

      • Accurately weigh a small amount of the lyophilized peptide.

      • Dissolve the peptide in an appropriate solvent (e.g., Mobile Phase A or a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

      • Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm and 280 nm

      • Injection Volume: 20 µL

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 95%) over 30-60 minutes. The exact gradient should be optimized for the specific peptide.

    • Data Analysis:

      • Integrate the peaks in the chromatogram.

      • Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.

2. Protocol for Forced Degradation Study

This protocol is designed to intentionally degrade the cyclic peptide to identify potential degradation products and pathways.[15][16][17][18][19]

  • Objective: To assess the stability of the cyclic peptide under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Dissolve the peptide in 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Stress: Store the lyophilized powder at 80°C for 48 hours.

    • Photostability: Expose the lyophilized powder to UV light (e.g., 254 nm) for 24 hours.

  • Procedure:

    • Prepare separate samples of the cyclic peptide for each stress condition.

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by RP-HPLC and LC-MS.

  • Analysis:

    • Compare the chromatograms of the stressed samples to the control to identify new peaks (degradation products).

    • Use mass spectrometry to determine the mass of the degradation products and elucidate their structures.

3. Protocol for Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

This protocol is used to detect and quantify soluble aggregates.[20][21]

  • Objective: To separate and quantify peptide monomers from dimers and higher-order aggregates based on size.[21]

  • Materials:

    • Reconstituted cyclic peptide solution

    • SEC-HPLC system with a UV detector

    • Appropriate SEC column (pore size suitable for the molecular weight of the peptide)

    • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Procedure:

    • Mobile Phase Preparation: Prepare and degas the mobile phase.

    • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Sample Preparation: Reconstitute the lyophilized peptide in the mobile phase.

    • Injection and Analysis: Inject the sample onto the SEC column and run the analysis isocratically.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times (larger molecules elute earlier).

    • Calculate the percentage of aggregates by comparing the peak areas.

Visualizations

Below are diagrams created using Graphviz to illustrate key experimental workflows and logical relationships relevant to the stability of lyophilized cyclic peptides.

experimental_workflow cluster_storage Long-Term Storage cluster_reconstitution Reconstitution cluster_analysis Stability & Purity Analysis storage Lyophilized Cyclic Peptide (-20°C or -80°C, dark, dry) reconstitute Equilibrate to Room Temp Add appropriate solvent Gently dissolve storage->reconstitute Prepare for experiment hplc RP-HPLC (Purity Assessment) reconstitute->hplc Assess Purity sec SEC-HPLC (Aggregation Analysis) reconstitute->sec Assess Aggregation ms LC-MS (Degradation Product ID) reconstitute->ms Characterize Degradants

Caption: Experimental workflow for handling and analyzing lyophilized cyclic peptides.

degradation_pathways cluster_degradation Degradation Products peptide Intact Cyclic Peptide hydrolysis Hydrolyzed Peptide (cleaved backbone) peptide->hydrolysis Moisture, pH oxidation Oxidized Peptide (e.g., Met, Cys) peptide->oxidation Oxygen, Light deamidation Deamidated Peptide (e.g., Asn, Gln) peptide->deamidation pH, Temperature aggregation Aggregates (Dimers, Oligomers) peptide->aggregation Temperature, Concentration

Caption: Common degradation pathways for cyclic peptides.

troubleshooting_logic action action issue issue start Inconsistent Results? check_purity Purity Issue? start->check_purity check_aggregation Aggregation? check_purity->check_aggregation No run_hplc Run RP-HPLC check_purity->run_hplc Yes check_concentration Concentration Error? check_aggregation->check_concentration No run_sec Run SEC-HPLC check_aggregation->run_sec Yes reweigh Re-weigh & Re-dissolve check_concentration->reweigh Yes review_storage Review Storage & Handling run_hplc->review_storage Purity < Specification optimize_reconstitution Optimize Reconstitution Solvent/Method run_sec->optimize_reconstitution Aggregates Detected reweigh->start Issue Persists

References

Validation & Comparative

A Comparative Guide to Cyclic vs. Linear Apelin Analogs for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin/APJ system has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Apelin, a peptide hormone, and its receptor, APJ, play crucial roles in processes such as vasodilation, cardiac contractility, and glucose metabolism. However, the therapeutic potential of native apelin peptides is limited by their short in vivo half-life. To overcome this, significant research has focused on developing stable and potent apelin analogs. This guide provides an objective comparison of the two main classes of these analogs: cyclic and linear, with a focus on their in vivo efficacy supported by experimental data.

At a Glance: Key Differences in Performance

FeatureCyclic Apelin AnalogsLinear Apelin AnalogsNative Apelin-13
In Vivo Half-life Generally longer, ranging from hours to over 24 hours.[1]Improved over native apelin, but typically shorter than cyclic analogs.[2]Very short, less than 1 minute in vivo.[2]
Receptor Binding Affinity (Ki) Can be maintained or even improved compared to native apelin.Often requires modifications to maintain high affinity.High affinity for the APJ receptor.
In Vivo Potency (Cardiovascular) Potent and sustained effects on blood pressure and cardiac function.[3]Can exhibit potent but often less sustained cardiovascular effects.[4]Potent but transient effects.[4][5]
Metabolic Effects Demonstrated efficacy in improving glucose homeostasis.Effective in lowering blood glucose and improving insulin sensitivity.Shows insulinotropic and glucose-lowering actions.[6]
Structural Stability Conformationally constrained, leading to higher resistance to enzymatic degradation.[7]More flexible, susceptible to proteolysis, but can be modified for stability.[2]Rapidly degraded by peptidases.[2]

Delving Deeper: Experimental Evidence

In Vivo Cardiovascular Efficacy

Linear Apelin Analogs:

Modified linear apelin analogs have demonstrated significant cardiovascular effects in vivo. For instance, the metabolically stable linear analog LIT01-196, when administered intravenously to normotensive rats, induced a profound and sustained decrease in arterial blood pressure.[8] In a model of DOCA-salt induced hypertension, LIT01-196 normalized blood pressure in a dose-dependent manner, with an ED50 of 3.1 ± 0.6 nmol/kg.[3] Another study showed that intravenous injection of Pyr1-apelin-13 at 10 µg/kg increased cardiac output and stroke volume in anesthetized rats by 15% and 12%, respectively.[4] However, the effects of many linear analogs, even when stabilized, can be less prolonged compared to their cyclic counterparts.

Cyclic Apelin Analogs:

Cyclization is a key strategy to enhance the stability and in vivo efficacy of apelin analogs.[7] The cyclic analog MM07 has been shown to be a biased agonist, favoring G-protein signaling pathways, which may contribute to its enhanced therapeutic effects.[9] In vivo studies with another macrocyclic analog, compound 40, which has an increased half-life of 3.7 hours, demonstrated a sustained cardiac response for up to 6 hours after a single subcutaneous injection.[10] This prolonged action is a significant advantage for therapeutic applications.

Pharmacokinetic Profiles

A major determinant of in vivo efficacy is the pharmacokinetic profile of the analog. Native apelin has a very short half-life of less than a minute in vivo.[2]

Linear Apelin Analogs:

Modifications such as the addition of a fluorocarbon chain in LIT01-196 dramatically increased its plasma stability, with a half-life of over 24 hours.[1] Other linear analogs, such as compounds 47 and 53, which have constrained side chains, also show improved in vivo half-lives of 20-26 minutes and significantly increased plasma exposure (AUC) compared to native apelin-13.[2]

Cyclic Apelin Analogs:

Macrocyclic analogs generally exhibit superior pharmacokinetic profiles. For example, a series of macrocyclic [Pyr1]-apelin-13 analogs showed half-lives greater than 3 hours in rat plasma, a substantial improvement over the 24-minute half-life of the linear Pyr-apelin-13 in the same study.[11]

Signaling Pathways of Apelin Analogs

Upon binding to the APJ receptor, a G-protein coupled receptor (GPCR), apelin analogs trigger a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects of apelin.

Apelin_Signaling cluster_receptor APJ Receptor cluster_ligands Ligands cluster_gprotein G-Protein Dependent cluster_gindependent G-Protein Independent cluster_effects Physiological Effects APJ APJ Gi Gαi APJ->Gi Gq Gαq APJ->Gq G13 Gα13 APJ->G13 bArrestin β-Arrestin APJ->bArrestin Apelin Apelin Analogs (Cyclic/Linear) Apelin->APJ Binds to AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Reduces IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Activates ERK ERK1/2 PKC->ERK Inotropy Positive Inotropy PKC->Inotropy Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates Glucose_Metabolism Glucose Metabolism Akt->Glucose_Metabolism NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Angiogenesis Angiogenesis ERK->Angiogenesis Receptor_Internalization Receptor Internalization bArrestin->Receptor_Internalization

Apelin Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo experimental protocols used to assess the efficacy of apelin analogs.

In Vivo Blood Pressure Measurement in Rodents

This protocol is designed to measure the acute effects of apelin analogs on arterial blood pressure in anesthetized rats.

Blood_Pressure_Protocol cluster_prep Animal Preparation cluster_measurement Measurement and Administration cluster_analysis Data Analysis Anesthesia Anesthetize rat (e.g., isoflurane) Catheterization Catheterize femoral artery for blood pressure monitoring Anesthesia->Catheterization Vein_Cannulation Cannulate jugular vein for drug administration Catheterization->Vein_Cannulation Baseline Record baseline mean arterial pressure (MAP) for 30 min Vein_Cannulation->Baseline Administration Administer apelin analog or vehicle intravenously as a bolus or infusion Baseline->Administration Monitoring Continuously monitor and record MAP for a defined period post-administration Administration->Monitoring Analysis Calculate the change in MAP from baseline at different time points Monitoring->Analysis Dose_Response Construct dose-response curves for different analog concentrations Analysis->Dose_Response

In Vivo Blood Pressure Measurement Workflow

Detailed Steps:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery is catheterized and connected to a pressure transducer to record blood pressure. The jugular vein is cannulated for intravenous drug administration.

  • Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded for at least 30 minutes.

  • Drug Administration: A bolus or continuous infusion of the apelin analog or vehicle is administered intravenously.

  • Data Acquisition and Analysis: MAP is continuously recorded. The change in MAP from baseline is calculated to determine the hypotensive effect of the analog. Dose-response curves can be generated by administering increasing concentrations of the analog.

Intracerebroventricular (ICV) Injection in Mice

This protocol is used to assess the central effects of apelin analogs on physiological parameters such as water balance.[5][12]

ICV_Injection_Protocol cluster_prep Preparation cluster_injection Injection Procedure cluster_postop Post-Operative Care & Analysis Peptide_Prep Prepare sterile apelin analog solution in artificial cerebrospinal fluid Animal_Anesthesia Anesthetize mouse and place in a stereotaxic frame Peptide_Prep->Animal_Anesthesia Incision Make a midline sagittal incision on the scalp to expose the skull Animal_Anesthesia->Incision Bregma_Loc Identify bregma as a landmark Incision->Bregma_Loc Drilling Drill a small hole over the lateral ventricle coordinates Bregma_Loc->Drilling Injection Slowly inject the apelin analog solution into the lateral ventricle Drilling->Injection Suturing Suture the scalp incision Injection->Suturing Recovery Allow the mouse to recover from anesthesia Suturing->Recovery Observation Monitor for behavioral and physiological changes Recovery->Observation

Intracerebroventricular Injection Workflow

Detailed Steps:

  • Preparation: The apelin analog is dissolved in a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid. The mouse is anesthetized and fixed in a stereotaxic apparatus.

  • Surgical Procedure: A small incision is made on the scalp to expose the skull. The coordinates for the lateral ventricle are determined relative to bregma. A small burr hole is drilled at these coordinates.

  • Injection: A microsyringe is used to slowly inject the apelin analog solution into the lateral ventricle.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover. The effects of the centrally administered analog on parameters like water intake, urine output, and vasopressin release are then monitored.[8]

Conclusion: Choosing the Right Analog for Your Research

Both cyclic and linear apelin analogs represent significant advancements over native apelin peptides for in vivo applications. The choice between them will depend on the specific research question and desired therapeutic profile.

  • Cyclic analogs generally offer superior in vivo stability and a more sustained duration of action, making them ideal candidates for chronic disease models and potential therapeutic development where prolonged target engagement is required.

  • Linear analogs , while often having a shorter duration of action, can be more straightforward to synthesize and modify. They remain valuable tools for acute in vivo studies and for exploring structure-activity relationships.

The continued development of both cyclic and linear apelin analogs with optimized pharmacokinetic and pharmacodynamic properties holds great promise for translating the therapeutic potential of the apelin/APJ system into clinical applications.

References

Validating the Cardioprotective Effects of Novel Apelin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The apelin system, a critical regulator of cardiovascular homeostasis, has emerged as a promising therapeutic target for a range of cardiovascular diseases, including heart failure and hypertension.[1][2] Apelin, the endogenous ligand for the G protein-coupled receptor APJ, exerts beneficial effects such as promoting vasodilation, increasing myocardial contractility, and reducing blood pressure.[1][3] However, the therapeutic utility of native apelin peptides is limited by their short half-life.[4] This has spurred the development of novel, more stable apelin analogs with enhanced cardioprotective properties. This guide provides a comparative analysis of several of these novel analogs, presenting key experimental data, detailed methodologies, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Novel Apelin Analogs

A variety of novel apelin analogs have been developed, including peptide modifications and small-molecule agonists, each with distinct pharmacological profiles. Key among these are biased agonists, which preferentially activate specific downstream signaling pathways, offering the potential for enhanced therapeutic efficacy with fewer side effects.[2][5]

Data Summary

The following tables summarize the comparative efficacy of several novel apelin analogs from preclinical and clinical studies.

Table 1: Comparison of Hemodynamic Effects of Apelin Analogs

AnalogModelKey FindingsReference
[Pyr1]apelin-13 Humans with Heart FailureIncreased cardiac index, lowered mean arterial pressure and peripheral vascular resistance.[6][6]
MM07 Rats & HumansDose-dependent increase in cardiac output, greater than [Pyr1]apelin-13. In humans, produced a significant dose-dependent increase in forearm blood flow.[7][7]
BMS-986224 Anesthetized RatsIncreased cardiac output (10-15%) without affecting heart rate, similar to [Pyr1]apelin-13.[4][4]
AMG 986 Heart Failure PatientsNumerical increases in percent changes from baseline in LV ejection fraction and stroke volume.[8][8]
LIT01-196 Hypertensive DOCA-salt RatsSignificantly reduced blood pressure with once-daily dosing.[9][9]

Table 2: Comparison of Cardioprotective Effects in Myocardial Ischemia-Reperfusion (I/R) Injury Models

AnalogModelKey FindingsReference
Apelin-13 Isolated Mouse Heart (I/R)Reduced infarct size by ~40%.
Apelin-12 Rats (Coronary Artery Occlusion)Reduced infarct size by 34% at a dose of 0.35 µmol/kg.
[MeArg1, NLe10]-A12 Rats (I/R Injury)Reduced infarct size/area at risk by 30%.[10][10]
NleInpBrF pyr-1-apelin-13 (Analog I) Ex vivo LangendorffMarkedly protective against myocardial I/R injury.[11][11]

Table 3: Stability of Apelin Analogs in Plasma

AnalogSpeciesHalf-life (t½)Reference
Native apelin-13 Mouse2.1 h[12][13]
(pGlu)apelin-13 amide Mouse12.8 h (5.8-fold increase vs. native)[12][13]
K17F Mouse4.6 min[14]
P92 (analog of K17F) Mouse24 min[14]
LIT01-196 Mouse>90% remaining after 24 h[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the comparison of novel apelin analogs.

Assessment of Cardiac Function in Anesthetized Instrumented Rats

This protocol is used to evaluate the acute effects of apelin analogs on cardiac function.

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained, for example, with sodium pentobarbital.

  • Instrumentation:

    • A catheter is placed in the carotid artery to measure arterial blood pressure.

    • A catheter is inserted into the jugular vein for drug infusion.

    • A flow probe is placed around the ascending aorta to measure cardiac output.

    • Electrocardiogram (ECG) leads are attached to monitor heart rate.

  • Procedure:

    • After a stabilization period, baseline hemodynamic parameters are recorded.

    • The apelin analog or vehicle (saline) is infused intravenously at escalating doses.

    • Hemodynamic parameters (cardiac output, heart rate, blood pressure) are continuously monitored and recorded during and after the infusion.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between treatment groups.[4]

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion (I/R) Injury

This ex vivo model allows for the assessment of the direct effects of apelin analogs on the heart, independent of systemic influences.

  • Heart Isolation:

    • Rats are heparinized and anesthetized.

    • Hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated, and retrograde perfusion is initiated on a Langendorff apparatus.

  • Perfusion Protocol:

    • The heart is allowed to stabilize with a constant perfusion pressure.

    • Baseline cardiac function (e.g., left ventricular developed pressure, heart rate) is recorded.

    • The heart is subjected to a period of global normothermic ischemia (e.g., 35 minutes) by stopping the perfusion.

    • Reperfusion is initiated, and the apelin analog or vehicle is administered at the onset of or during reperfusion.

    • Cardiac function is monitored throughout the reperfusion period (e.g., 30 minutes).[15][16]

  • Infarct Size Assessment: At the end of reperfusion, the heart may be sliced and stained with a viability stain (e.g., triphenyltetrazolium chloride) to quantify the infarct size relative to the area at risk.[10]

In Vivo Myocardial Infarction Model

This in vivo model mimics a clinical heart attack to evaluate the cardioprotective effects of apelin analogs.

  • Animal Model: Mice or rats.

  • Procedure:

    • Animals are anesthetized, and the heart is exposed via a thoracotomy.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

    • After a defined period of ischemia (e.g., 30-40 minutes), the ligature is released to allow for reperfusion (e.g., 2-24 hours).[10]

    • The apelin analog or vehicle is administered, typically intravenously, at a specific time point (e.g., just before reperfusion).

  • Outcome Measures:

    • Infarct Size: Determined post-mortem by staining heart sections.

    • Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction and fractional shortening.

    • Biomarkers: Plasma levels of cardiac injury markers (e.g., creatine kinase-MB, lactate dehydrogenase) are measured.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the cardioprotective effects of apelin analogs.

cluster_receptor APJ Receptor Activation cluster_gprotein G-protein Pathway cluster_arrestin β-arrestin Pathway ApelinAnalog Apelin Analog APJ APJ Receptor ApelinAnalog->APJ G_protein G-protein Activation APJ->G_protein beta_arrestin β-arrestin Recruitment APJ->beta_arrestin PI3K PI3K G_protein->PI3K Inotropy Positive Inotropy G_protein->Inotropy Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Internalization Receptor Internalization/Desensitization beta_arrestin->Internalization

Caption: Apelin Receptor Signaling Pathways.

Start Start AnimalPrep Animal Preparation (Anesthesia, Instrumentation) Start->AnimalPrep Stabilization Baseline Hemodynamic Recording AnimalPrep->Stabilization Infusion Infusion of Apelin Analog or Vehicle Stabilization->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring DataAnalysis Data Analysis (Comparison to Baseline) Monitoring->DataAnalysis End End DataAnalysis->End

Caption: In Vivo Hemodynamic Assessment Workflow.

Start Start HeartIsolation Heart Isolation and Langendorff Perfusion Start->HeartIsolation Stabilization Baseline Function Recording HeartIsolation->Stabilization Ischemia Global Ischemia Stabilization->Ischemia Reperfusion Reperfusion +/- Apelin Analog Ischemia->Reperfusion FunctionMonitoring Monitor Cardiac Function Recovery Reperfusion->FunctionMonitoring InfarctStaining Infarct Size Quantification FunctionMonitoring->InfarctStaining End End InfarctStaining->End

Caption: Ex Vivo Ischemia-Reperfusion Workflow.

References

Comparative Analysis of the GPCR Cross-Reactivity Profile of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of the synthetic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) , a macrocyclic analog of [Pyr1]-apelin-13. The available experimental data on its binding affinity and functional signaling at its primary target, the apelin receptor (APJ), are presented.

Disclaimer: Extensive literature searches did not yield specific experimental data on the cross-reactivity of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) with a broad panel of other GPCRs. The information provided herein is focused on its well-characterized activity at the apelin receptor.

Summary of On-Target Activity

The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal), referred to in the literature as analogue 40 , is a potent agonist of the apelin receptor (APJ), a class A GPCR.[1] It has been synthesized and characterized as a size-reduced macrocyclic analog of [Pyr1]-apelin-13 with increased plasma stability.

Binding Affinity and Functional Potency

The following table summarizes the key quantitative data for the interaction of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) with the human apelin receptor.

ParameterValueReceptor/PathwayCell LineReference
Binding Affinity (Ki) 5.7 nMHuman Apelin Receptor (APJ)HEK293Tran K, et al. (2022)
Functional Potency (EC50) for Gαi1 activation Data not availableGαi1 SignalingHEK293Tran K, et al. (2022)
Functional Potency (EC50) for β-arrestin2 recruitment Data not availableβ-arrestin2 RecruitmentHEK293Tran K, et al. (2022)
Functional Potency (EC50) for Gα12 activation Data not availableGα12 SignalingHEK293Tran K, et al. (2022)

Note: While the primary reference indicates a favorable Gα12-biased signaling profile, specific EC50 values for each pathway were not explicitly provided in the abstract.

Signaling Pathways

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) has been shown to be a biased agonist at the apelin receptor, preferentially activating the Gα12 signaling pathway. The apelin receptor is known to couple to multiple G protein subtypes, including Gαi/o and Gαq, leading to diverse downstream cellular responses.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response Peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) APJ_Receptor Apelin Receptor (APJ) Peptide->APJ_Receptor Agonist Binding G_alpha_i Gαi APJ_Receptor->G_alpha_i G_alpha_12 Gα12 (Biased) APJ_Receptor->G_alpha_12 G_beta_gamma Gβγ APJ_Receptor->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition RhoGEF RhoGEF G_alpha_12->RhoGEF Activation PLC Phospholipase C G_beta_gamma->PLC Activation cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG Response e.g., Cardiac Contractility, Vasodilation cAMP->Response ROCK ROCK RhoA->ROCK ROCK->Response PKC_Ca PKC / Ca²⁺ IP3_DAG->PKC_Ca PKC_Ca->Response

Apelin Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the characterization of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) are crucial for the replication and validation of findings.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of the test compound for the apelin receptor.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare cell membranes from HEK293 cells stably expressing hAPJ Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand [¹²⁵I]-[Pyr¹]apelin-13 (Radioligand) Radioligand->Incubate Test_Compound Prepare serial dilutions of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Test_Compound->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count IC50 Determine IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Count->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Radioligand Binding Assay Workflow
Functional Signaling Assays (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to measure G-protein activation and β-arrestin recruitment in live cells.

BRET_Assay_Workflow cluster_transfection Cell Transfection cluster_stimulation Cell Stimulation cluster_detection BRET Signal Detection cluster_analysis Data Analysis Transfect Co-transfect HEK293 cells with: - hAPJ receptor - BRET donor (e.g., Rluc) fused to signaling molecule (Gα or β-arrestin) - BRET acceptor (e.g., GFP) fused to interacting partner Stimulate Stimulate transfected cells with varying concentrations of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Transfect->Stimulate Add_Substrate Add luciferase substrate (e.g., coelenterazine h) Stimulate->Add_Substrate Measure Measure light emission at acceptor and donor wavelengths Add_Substrate->Measure Ratio Calculate BRET ratio (Acceptor/Donor emission) Measure->Ratio EC50 Generate dose-response curve and determine EC50 value Ratio->EC50

BRET-based Functional Assay Workflow

Conclusion and Future Directions

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is a potent and stable agonist of the apelin receptor with a signaling profile biased towards Gα12 activation. This characteristic makes it a valuable tool for investigating the physiological and pathological roles of biased agonism at the APJ receptor.

A critical gap in the current understanding of this compound is its selectivity profile. To fully assess its potential as a therapeutic agent and a pharmacological tool, it is imperative to evaluate its cross-reactivity against a broad panel of GPCRs, particularly those with related endogenous ligands or structural homology to the apelin receptor. Such studies would provide a comprehensive understanding of its off-target effects and confirm its specificity for the apelin receptor. Researchers are encouraged to perform selectivity screening assays to address this knowledge gap.

References

A Comparative Analysis of the Stability of Cyclic Peptides for Targeted Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical determinant of their efficacy and clinical success. This guide provides a comparative benchmark of the stability of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) against other well-characterized cyclic peptides, supported by experimental data and detailed protocols. The inherent structural rigidity of cyclic peptides generally confers enhanced resistance to enzymatic degradation compared to their linear counterparts, a crucial attribute for in vivo applications.

Cyclic peptides, by virtue of their constrained conformation, often exhibit improved metabolic stability. This increased stability is primarily due to the protection of peptide bonds from enzymatic cleavage by exopeptidases and, to some extent, endopeptidases.[1][2] The following sections detail the stability of our target peptide in comparison to other notable cyclic peptides, outline the experimental methodologies for stability assessment, and visualize the underlying principles and workflows.

Comparative Stability Data

The stability of a peptide is typically quantified by its half-life (t½) in a biological matrix, such as human serum or plasma. A longer half-life indicates greater stability. The table below summarizes the available stability data for our target peptide and comparable cyclic peptides.

Peptide SequenceModificationMatrixHalf-life (t½) (hours)Reference
NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)CyclizationHuman SerumData not available-
cyclo(-RGDfV-) (Cilengitide)CyclizationHuman Plasma> 24[3]
cyclo(RGDfK)CyclizationHuman Serum> 8[4]
Linear RGD Peptide-Human Serum< 0.5[4]
N-methylated cyclo(RGDfV)Cyclization, N-methylationHuman PlasmaSignificantly increased[5]

Note: Specific quantitative data for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is not publicly available and would require direct experimental determination. The stability of cyclic peptides can be significantly influenced by the specific amino acid composition within the ring.

The data clearly illustrates the stability advantage of cyclization. For instance, a cyclic RGD peptide (cyclo(RGDfK)) is over 16 times more stable than its linear counterpart in human serum.[4] Cilengitide, a well-known cyclic RGD peptide, exhibits high stability in human plasma.[3] Further modifications, such as N-methylation, have been shown to enhance peptide stability even more by protecting amide bonds from enzymatic hydrolysis.[5]

Experimental Protocols for Stability Assessment

The determination of peptide stability is a crucial step in preclinical development. The following is a generalized protocol for an in vitro peptide stability assay in human serum.

Objective: To determine the half-life of a peptide in human serum.

Materials:

  • Test peptide

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Peptide Incubation:

    • Dissolve the test peptide in PBS to a final concentration of 1 mg/mL.

    • Add the peptide solution to pre-warmed human serum to a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Protein Precipitation:

    • To stop the enzymatic degradation, immediately add an equal volume of ice-cold 10% TCA or 3 volumes of ACN to the collected aliquots.

    • Vortex the samples and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the remaining intact peptide.

    • Analyze the supernatant using a reverse-phase HPLC-MS system.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in peptide stability and action, the following diagrams are provided.

Experimental_Workflow_for_Peptide_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Solution Peptide in PBS Incubation Incubate at 37°C Peptide_Solution->Incubation Serum Human Serum Serum->Incubation Precipitation Protein Precipitation (TCA or ACN) Incubation->Precipitation Time Points Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Half-life Calculation) LCMS->Data_Analysis

Caption: Workflow for determining peptide stability in human serum.

Integrin-mediated signaling is a common target for cyclic RGD peptides. The diagram below illustrates a simplified signaling pathway that can be inhibited by such peptides.

Integrin_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor (αvβ3) ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Peptide Cyclic RGD Peptide (e.g., Cilengitide) Peptide->Integrin blocks binding Src Src Kinase FAK->Src activates ERK ERK Src->ERK activates Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response promotes

References

Reproducibility of cardiovascular outcomes with NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the reproducibility and performance of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) and alternative apelin receptor agonists.

This guide provides a detailed comparison of the cardiovascular effects of the novel macrocyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal), referred to as analogue 40 in recent literature, and other key apelin receptor (APJ) agonists. The objective is to evaluate the reproducibility of their cardiovascular outcomes by presenting available experimental data, outlining detailed methodologies, and visualizing key biological pathways.

Introduction to APJ Agonists and Cardiovascular Effects

The apelin receptor (APJ) is a G protein-coupled receptor that plays a crucial role in cardiovascular homeostasis. Its activation by endogenous ligands like apelin and Elabela leads to a range of beneficial effects, including positive inotropy (increased heart muscle contractility), vasodilation (widening of blood vessels), and reduced blood pressure. These properties make APJ a promising therapeutic target for cardiovascular diseases such as heart failure. The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) is a potent, synthetic APJ agonist designed for enhanced plasma stability and prolonged cardiac effects.

Quantitative Comparison of APJ Agonists

The following tables summarize the in vitro and in vivo cardiovascular effects of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) (Analogue 40) and its close analogue with D-1Nal (Analogue 39), alongside other notable APJ agonists.

Table 1: In Vitro Potency and Signaling Profile of APJ Agonists

CompoundTargetBinding Affinity (Ki, nM)Gαi1 Activation (EC50, nM)β-arrestin2 Recruitment (EC50, nM)Reference
Analogue 40 (D-2Nal) APJ5.7--[1]
Analogue 39 (D-1Nal) APJ0.60.831[2]
[Pyr1]-Apelin-13APJ---[3][4]
BMS-986224APJ0.30.02 (hAPJ)-[3][4]
MM07APJ-9.54 (pD2)6.16 (pD2)[5]
ML221APJ Antagonist-5.8 (pIC50)-[6]

Table 2: In Vivo Cardiovascular Effects of APJ Agonists in Animal Models

CompoundAnimal ModelDoseKey Cardiovascular OutcomesReference
Analogue 40 (D-2Nal) Rats1 mg/kg (s.c.)Sustained cardiac response up to 6 hours.[7]
[Pyr1]-Apelin-13Humans30-300 nmol/min (i.v.)Increased cardiac index, lowered mean arterial pressure and peripheral vascular resistance.[8]
BMS-986224RatsInfusionIncreased cardiac output (10-15%) without affecting heart rate.[3][9]
Apelin-13Rats1 mg/kgDecreased infarct size, increased heart rate and serum nitric oxide.[10][10]
MM07Humans-Increased forearm blood flow and cardiac output without desensitization.[5]

Reproducibility and Reliability of Cardiovascular Outcomes

Direct studies on the reproducibility of cardiovascular outcomes for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) are not yet available. However, the consistency of effects observed with the broader class of APJ agonists, such as Apelin-13 and the small molecule agonist BMS-986224, across multiple independent studies suggests a reliable mechanism of action. For instance, numerous studies report that systemic administration of various APJ agonists consistently leads to increased cardiac output and vasodilation in both preclinical and clinical settings.[3][5][8][10] The prolonged and sustained cardiac response observed with analogue 40 in the study by Tran et al. (2022) is a promising indicator of a predictable and potentially reproducible therapeutic effect.[7]

Factors influencing reproducibility in preclinical cardiovascular studies include the animal model, anesthetic regimen, and the specific hemodynamic measurement techniques employed. Standardization of these experimental parameters is crucial for ensuring the reliability and comparability of data across different studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro APJ Receptor Binding and Signaling Assays

Objective: To determine the binding affinity and functional potency of a test compound at the APJ receptor.

Protocol:

  • Membrane Preparation: HEK293 cells stably expressing the human APJ receptor are cultured and harvested. The cell pellet is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction.

  • Radioligand Binding Assay (for Ki): Membranes are incubated with a radiolabeled APJ ligand (e.g., [125I]-Apelin-13) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The radioactivity is measured, and the inhibition constant (Ki) is calculated from the competition binding curves.

  • G-protein Activation Assay (for EC50): G-protein activation is assessed using a [35S]GTPγS binding assay. Membranes are incubated with the test compound, GDP, and [35S]GTPγS. The amount of bound [35S]GTPγS is quantified by scintillation counting, and the EC50 value is determined from the dose-response curve.

  • β-arrestin Recruitment Assay (for EC50): β-arrestin recruitment is measured using a bioluminescence resonance energy transfer (BRET) assay. HEK293 cells co-expressing APJ-RLuc and β-arrestin2-YFP are treated with the test compound. The BRET signal is measured, and the EC50 is calculated.

In Vivo Assessment of Cardiovascular Function in Rats

Objective: To evaluate the effect of a test compound on hemodynamic parameters in an anesthetized rat model.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane). The trachea is intubated for mechanical ventilation. A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration.

  • Hemodynamic Monitoring: A pressure-volume (PV) loop catheter is inserted into the left ventricle via the right carotid artery to measure left ventricular pressure and volume. Cardiac output, stroke volume, ejection fraction, and other hemodynamic parameters are continuously recorded.

  • Drug Administration: The test compound or vehicle is administered as a bolus injection or continuous infusion through the jugular vein cannula.

  • Data Analysis: Hemodynamic parameters are recorded before, during, and after drug administration. The changes in these parameters are analyzed to determine the cardiovascular effects of the compound. Echocardiography can also be used as a non-invasive method to assess cardiac function.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by APJ agonists and a typical experimental workflow for their evaluation.

APJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cardiovascular Effects APJ APJ Receptor Gai Gαi APJ->Gai Gq Gαq APJ->Gq beta_arrestin β-arrestin APJ->beta_arrestin PI3K PI3K Gai->PI3K PLC PLC Gq->PLC Positive_Inotropy Positive Inotropy PLC->Positive_Inotropy Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK ERK1/2 beta_arrestin->ERK Cell_Survival Cell Survival ERK->Cell_Survival APJ_Agonist APJ Agonist (e.g., Analogue 40) APJ_Agonist->APJ

Caption: APJ receptor signaling pathways in cardiovascular cells.

Experimental_Workflow start Compound Synthesis (e.g., Analogue 40) in_vitro In Vitro Characterization start->in_vitro binding_assay Receptor Binding Assays (Ki) in_vitro->binding_assay signaling_assay Functional Signaling Assays (EC50) in_vitro->signaling_assay in_vivo In Vivo Cardiovascular Assessment in_vitro->in_vivo animal_model Rodent Model (e.g., Rat) in_vivo->animal_model hemodynamics Hemodynamic Measurements (PV Loop, Blood Pressure) in_vivo->hemodynamics data_analysis Data Analysis and Comparison in_vivo->data_analysis conclusion Evaluation of Reproducibility and Therapeutic Potential data_analysis->conclusion

Caption: General experimental workflow for evaluating novel APJ agonists.

Conclusion

The macrocyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) (analogue 40) represents a promising new APJ agonist with the potential for sustained cardiovascular benefits. While direct data on the reproducibility of its effects are still emerging, the consistent findings across a range of other APJ agonists provide a strong foundation for its continued investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field to design and interpret studies aimed at further elucidating the therapeutic potential and reproducibility of this and other novel APJ agonists. The detailed in vitro and in vivo characterization, coupled with standardized experimental procedures, will be critical in establishing the reliability of its cardiovascular outcomes for potential clinical applications.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of the synthetic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach treating the substance as potentially hazardous is mandatory. The following procedures are based on general best practices for laboratory chemical and synthetic peptide disposal.

I. Immediate Safety Precautions

Due to the unknown toxicological properties of this novel peptide, it is essential to handle it with care to minimize exposure. One of its components, D-2-Naphthylalanine, is known to be potentially harmful if inhaled, ingested, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.[1][2][3]

Personal Protective Equipment (PPE) Required:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If handling the peptide in powdered form where aerosolization is possible, a dust mask or respirator should be used.

II. Disposal of Solid Peptide Waste

Solid waste includes expired peptide, unused neat compound, and heavily contaminated single-use items.

Step-by-Step Disposal Protocol:

  • Waste Identification and Labeling:

    • Treat all solid waste of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) as hazardous chemical waste.

    • Place the waste in a clearly labeled, sealed container. The label should include the full chemical name, "Hazardous Waste," and the date.

  • Containment:

    • Use a dedicated, leak-proof container for accumulation of the peptide waste.

  • Institutional Protocol:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste. Do not dispose of solid peptide waste in the regular trash.

III. Disposal of Liquid Peptide Waste and Contaminated Materials

This category includes solutions containing the peptide, contaminated solvents, and used consumables such as pipette tips, and empty vials.

Quantitative Data Summary for Liquid Waste Handling

ParameterGuidelineRationale
Aqueous Solutions Collect in a designated, labeled hazardous waste container. Do not pour down the drain without explicit EHS approval.The ecological and toxicological effects of the peptide are unknown. Discharge to the sanitary sewer is not recommended without a formal risk assessment by EHS. Some institutions may permit drain disposal for non-hazardous chemicals after approval.[4][5][6]
Organic Solvents Collect in a designated, labeled hazardous waste container compatible with the solvent.Organic solvents used to dissolve peptides are often flammable or toxic and must be disposed of as hazardous waste.
Decontamination of Vials Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste.This procedure ensures that the container is "RCRA empty" and can be disposed of as non-hazardous waste (e.g., regular trash or glass recycling), provided all chemical residues are removed.[7] The label on the empty container should be defaced or removed before disposal.[4]
Contaminated Labware Dispose of as solid hazardous waste.Items such as pipette tips, and contaminated gloves should be collected in a designated hazardous waste container to prevent the spread of the chemical. For glassware, if thorough decontamination is not feasible, it should also be disposed of as hazardous waste. For non-hazardous solid waste, it should be placed directly into the dumpster, not laboratory trash cans, to avoid handling by custodial staff.[4]

IV. Experimental Protocols for Decontamination

Decontamination of Non-Disposable Glassware and Surfaces:

  • Initial Rinse: Rinse the contaminated item or surface with a solvent known to dissolve the peptide (e.g., DMSO, DMF, or a suitable buffer). Collect the rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the item or surface with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

V. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) waste.

DisposalWorkflow cluster_waste Waste Generation cluster_assessment Hazard Assessment cluster_disposal Disposal Path Waste Generate Waste Containing NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Assess Is the waste a sharp? Waste->Assess Sharps Dispose in Sharps Container Assess->Sharps Yes SolidWaste Solid or Liquid Waste? Assess->SolidWaste No EHSPickup Arrange for EHS Hazardous Waste Pickup Sharps->EHSPickup SolidDisposal Collect in Labeled Hazardous Waste Container SolidWaste->SolidDisposal Solid LiquidDisposal Collect in Labeled Hazardous Liquid Waste Container SolidWaste->LiquidDisposal Liquid SolidDisposal->EHSPickup LiquidDisposal->EHSPickup

Caption: Disposal decision workflow for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.